5-Chloro-3-methylpyridine-2-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-2-6(8)4-10-7(5)3-9/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVNWFZJNYBPIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619016 | |
| Record name | 5-Chloro-3-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156072-84-3 | |
| Record name | 5-Chloro-3-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-3-methylpyridine-2-carbonitrile physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties and synthesis of 5-Chloro-3-methylpyridine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for professionals engaged in research and development activities involving this molecule.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | [1][2] |
| Molecular Weight | 152.58 g/mol | [1][2] |
| CAS Number | 156072-84-3 | [1][3] |
| Predicted Boiling Point | 215.2 ± 35.0 °C at 760 mmHg | [4] |
| Predicted Density | 1.43 ± 0.1 g/cm³ | [4] |
| Predicted pKa | -5.03 ± 0.20 | [4] |
| Predicted Solubility | Data not available. Expected to have low solubility in water and be soluble in organic solvents like ethyl acetate and dichloromethane based on its structure and the solvents used in its synthesis. | |
| Appearance | White to off-white solid | [4] |
Experimental Protocols
While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, a method for its synthesis has been described.
Synthesis of this compound[3]
This protocol outlines a palladium-catalyzed cyanation reaction.
Materials:
-
2-Bromo-5-chloro-3-methylpyridine
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Dimethylacetamide (DMA)
-
Water
-
Ethyl acetate
-
Hexane
-
Silica gel
Procedure:
-
To a solution of 2-Bromo-5-chloro-3-methylpyridine in dimethylacetamide, add zinc cyanide, tris(dibenzylideneacetone)dipalladium(0), and 1,1'-bis(diphenylphosphino)ferrocene.
-
Heat the reaction mixture to 110 °C and maintain for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and perform an extraction with ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a gradient of 0-60% ethyl acetate in hexane to yield this compound.
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Disclaimer: The physical property data presented in this guide are based on computational predictions and should be used as estimations. Experimental verification is recommended for precise applications. The provided synthesis protocol is a summary of a literature procedure and should be adapted and optimized with appropriate laboratory safety precautions.
References
A Comprehensive Technical Guide to 5-Chloro-3-methylpyridine-2-carbonitrile (CAS 156072-84-3)
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth overview of 5-Chloro-3-methylpyridine-2-carbonitrile, a key heterocyclic building block in organic synthesis, particularly within the pharmaceutical industry. This document consolidates available data on its chemical properties, synthesis, and potential applications, presenting it in a structured format for easy reference by researchers and professionals in drug development.
Chemical and Physical Properties
This compound is a solid, nitrogen-containing heterocyclic compound.[1] Its chemical structure and properties make it a valuable intermediate for the synthesis of more complex molecules. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 156072-84-3 | [2][3] |
| Molecular Formula | C₇H₅ClN₂ | [2][3] |
| Molecular Weight | 152.58 g/mol | [2][3] |
| Physical Form | Solid | [1] |
| Purity | ≥97% | [2][4] |
| Storage | Room temperature, in a dry, sealed container under an inert atmosphere. | [1][2] |
| SMILES | N#CC1=NC=C(Cl)C=C1C | [2] |
| InChI Key | WUVNWFZJNYBPIJ-UHFFFAOYSA-N | [1] |
Table 2: Computational Chemistry Data
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 36.68 Ų | [2] |
| LogP | 1.9151 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 0 | [2] |
Synthesis and Reactivity
The primary synthetic route to this compound involves a palladium-catalyzed cyanation of a brominated pyridine precursor.
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is described below, based on available literature.[5]
Materials:
-
2-Bromo-5-chloro-3-methylpyridine (45 g, 218 mmol)
-
Zinc cyanide (8.30 mL, 131 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (4.99 g, 5.45 mmol)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (6.04 g, 10.90 mmol)
-
Dimethylacetamide (DMA) (40 mL)
-
Water
-
Ethyl acetate
-
Hexane
-
Silica gel
Procedure:
-
To a solution of 2-Bromo-5-chloro-3-methylpyridine in dimethylacetamide, add zinc cyanide, tris(dibenzylideneacetone)dipalladium(0), and 1,1'-bis(diphenylphosphino)ferrocene.[5]
-
Heat the reaction mixture to 110 °C and stir for 4 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature.[5]
-
Dilute the reaction mixture with water and extract with ethyl acetate.[5]
-
Combine the organic phases and concentrate under reduced pressure.[5]
-
Purify the resulting residue by silica gel column chromatography, eluting with a 0-60% ethyl acetate/hexane gradient.[5]
-
The final product, 2-cyano-3-methyl-5-chloropyridine, is obtained with a reported yield of 76%.[5]
Product Characterization: The product can be detected by LC/MS (ESI+) with an observed m/z = 153.1 ([M+H]+).[5]
Reactivity
The nitrile group of this compound can undergo various chemical transformations. For instance, it can be hydrolyzed to the corresponding carboxylic acid.
Experimental Protocol: Hydrolysis to 5-Chloro-3-methylpicolinic acid
This protocol details the hydrolysis of the nitrile to a carboxylic acid.[6]
Materials:
-
5-Chloro-3-methylpicolinonitrile (24.0 g, 157 mmol)
-
Ethanol (100 mL)
-
5.0 N Sodium hydroxide (110 mL, 550 mmol)
-
5 N Hydrochloric acid
-
Ethyl acetate
Procedure:
-
To a solution of 5-chloro-3-methylpicolinonitrile in ethanol, add 5.0 N NaOH.[6]
-
Reflux the resulting mixture at 90°C for 18 hours.[6]
-
After cooling to room temperature, concentrate the reaction mixture.[6]
-
Dilute with water and adjust the pH of the solution to 4 with 5N HCl, leading to the precipitation of a solid.[6]
-
Filter the solid. The filtrate can be further extracted with ethyl acetate after re-acidification to pH 4.[6]
-
Combine all solid products and dry in a high vacuum oven at 40°C for 12 hours to yield 5-chloro-3-methylpicolinic acid (89% yield).[6]
Product Characterization: The product can be analyzed by LC/MS (ESI+) showing m/z = 172.0 (M+H) and by ¹H NMR (400 MHz, CDCl₃) δ ppm 11.29 (br. s., 1H), 8.41 (d, J=1.76 Hz, 1H), 7.73 (d, J=1.76 Hz, 1H), 2.75 (s, 3H).[6]
Spectroscopic Data
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of pharmaceutical compounds.[8] The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The presence of chloro, methyl, and cyano functionalities on the pyridine ring offers multiple points for further chemical modification, making it a versatile building block for creating diverse molecular libraries for drug discovery.
While specific drug candidates synthesized from this intermediate are not explicitly detailed in the available literature, its structural motifs are common in compounds targeting a wide range of biological targets. The nitrile group, in particular, is a bioisostere for various functional groups and can participate in key binding interactions with protein targets.
Safety Information
It is imperative to handle this compound with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard Information
| Hazard | Description |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302 - Harmful if swallowedH315 - Causes skin irritationH319 - Causes serious eye irritationH335 - May cause respiratory irritation |
| Precautionary Statements | P261 - Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source: Safety data available from various chemical suppliers.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical research and development. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of a wide array of more complex molecules. The information provided in this guide serves as a foundational resource for scientists and researchers working with this compound, enabling them to leverage its potential in their synthetic endeavors. Further research into its applications and the biological activity of its derivatives is warranted to fully explore its utility in the development of new therapeutic agents.
References
- 1. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 2. This compound | 156072-84-3 [chemicalbook.com]
- 3. This compound | C7H5ClN2 | CID 21864563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. This compound(156072-84-3) 1H NMR [m.chemicalbook.com]
- 8. This compound | 156072-84-3 | INDOFINE Chemical Company [indofinechemical.com]
In-Depth Technical Guide: Molecular Weight of 5-Chloro-3-methylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the molecular weight of 5-Chloro-3-methylpyridine-2-carbonitrile, a compound of interest in chemical research and pharmaceutical development.
Molecular Identity
-
Systematic Name: this compound
-
Common Synonyms: 5-CHLORO-2-CYANO-3-METHYLPYRIDINE, 5-CHLORO-3-METHYLPICOLINONITRILE[1]
-
CAS Number: 156072-84-3[1]
Molecular Formula and Weight
The molecular formula for this compound is C₇H₅ClN₂.[1] Its molecular weight is 152.58 g/mol .[1][2]
The molecular weight is a critical parameter in experimental and theoretical work, essential for stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and in the interpretation of various analytical data, including mass spectrometry.
Calculation of Molecular Weight
The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The calculation based on the atomic masses of each element is detailed below.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 5 | 1.008 | 5.040 |
| Chlorine | Cl | 1 | 35.45 | 35.45 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Total | 152.581 |
Standard atomic weights are sourced from IUPAC recommendations.
Logical Relationship of Molecular Weight Determination
The determination of a compound's molecular weight is a foundational step in its characterization. The logical flow from elemental composition to the final molecular weight is illustrated in the diagram below.
Caption: Workflow for calculating molecular weight.
References
Elucidation of the Molecular Structure of 5-Chloro-3-methylpyridine-2-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure of 5-chloro-3-methylpyridine-2-carbonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. The elucidation is based on a multi-pronged approach employing mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. This document details the interpretation of spectral data and provides standardized experimental protocols for reproducibility.
Compound Overview
This compound is a substituted pyridine derivative. Its fundamental properties are summarized below.
| Property | Value |
| Chemical Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol |
| CAS Number | 156072-84-3 |
| Canonical SMILES | CC1=CC(=C(N=C1)C#N)Cl |
| Alternate Names | 5-Chloro-2-cyano-3-methylpyridine, 5-Chloro-3-methylpicolinonitrile |
Structural Elucidation through Spectroscopic Analysis
The structural confirmation of this compound is achieved through the combined interpretation of mass spectrometry, infrared (IR) spectroscopy, and both proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as its protonated form, [M+H]⁺.
Table 1: Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [C₇H₅ClN₂ + H]⁺ | 153.02 | 153.1 |
The observed mass-to-charge ratio of 153.1 corresponds to the protonated molecule, confirming the molecular weight of 152.58 g/mol .[1] The presence of a chlorine atom would be further evidenced by a characteristic M+2 isotopic peak at approximately one-third the intensity of the molecular ion peak, arising from the natural abundance of the ³⁷Cl isotope.
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in the molecule. The key vibrational frequencies are indicative of the carbon-nitrogen triple bond of the nitrile group, the aromatic pyridine ring, and the methyl group.
Table 2: Predicted Infrared Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Cyano (-C≡N) | Stretching | 2240 - 2220 |
| Aromatic C=C and C=N | Ring Stretching | 1600 - 1450 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Methyl C-H | Asymmetric/Symmetric Stretching | 2980 - 2870 |
| C-Cl | Stretching | 800 - 600 |
The presence of a sharp, strong absorption band in the 2220-2240 cm⁻¹ region is a definitive indicator of the nitrile functional group. The characteristic absorptions for the aromatic ring and C-H bonds further support the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
The proton NMR spectrum is predicted to show two distinct signals for the aromatic protons and one signal for the methyl group protons, consistent with the substitution pattern of the pyridine ring.
Table 3: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4 | 7.8 - 8.2 | Doublet (d) | 1H |
| H-6 | 8.4 - 8.7 | Doublet (d) | 1H |
| -CH₃ | 2.4 - 2.7 | Singlet (s) | 3H |
The two aromatic protons, H-4 and H-6, are expected to appear as doublets due to coupling with each other. The methyl protons at position 3 will appear as a singlet as they have no adjacent protons.
The carbon-13 NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in unique chemical environments.
Table 4: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 130 - 135 |
| C-3 | 140 - 145 |
| C-4 | 138 - 142 |
| C-5 | 135 - 140 |
| C-6 | 150 - 155 |
| -C≡N | 115 - 120 |
| -CH₃ | 18 - 22 |
The chemical shifts are influenced by the electronegativity of the substituents and their position on the pyridine ring. The quaternary carbons (C-2, C-3, C-5) and the nitrile carbon will typically show lower intensity peaks compared to the carbons bearing protons.
Synthesis and Characterization Workflow
The synthesis of this compound typically involves a cyanation reaction of a corresponding halo-pyridine precursor. A general workflow for its synthesis and subsequent structural confirmation is outlined below.
References
Spectroscopic Profile of 5-Chloro-3-methylpyridine-2-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Chloro-3-methylpyridine-2-carbonitrile (CAS No. 156072-84-3). Due to the limited availability of public data, this document focuses on the available mass spectrometry information and outlines the standard experimental protocols for acquiring a full spectroscopic profile, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Core Spectroscopic Data
While comprehensive, publicly available datasets for ¹H NMR, ¹³C NMR, and IR spectroscopy remain elusive, the following tables summarize the known and expected spectroscopic characteristics of this compound.
Mass Spectrometry Data
Liquid Chromatography-Mass Spectrometry (LC-MS) has been used to characterize this compound. The primary data point available is the protonated molecule, which is consistent with the compound's molecular weight.
| Parameter | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | [1] |
| Molecular Weight | 152.58 g/mol | [1] |
| Ionization Mode | ESI+ | [2] |
| Observed m/z | 153.1 ([M+H]⁺) | [2] |
¹H NMR Spectroscopy Data (Predicted)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-4 | 7.8 - 8.2 | Doublet | 1H |
| H-6 | 8.4 - 8.8 | Doublet | 1H |
| -CH₃ | 2.4 - 2.7 | Singlet | 3H |
¹³C NMR Spectroscopy Data (Predicted)
Specific experimental ¹³C NMR data is not currently available in the public domain. The table below outlines the expected chemical shifts for the carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (C≡N) | 115 - 120 |
| C-3 (-C-CH₃) | 135 - 140 |
| C-4 | 138 - 142 |
| C-5 (-C-Cl) | 130 - 135 |
| C-6 | 150 - 155 |
| -CH₃ | 18 - 22 |
| C≡N | 117 - 122 |
Infrared (IR) Spectroscopy Data (Predicted)
A full experimental IR spectrum is not publicly accessible. The following table lists the expected characteristic absorption bands based on the functional groups present in this compound.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3050 - 3150 | Medium |
| C-H (aliphatic, -CH₃) | 2850 - 3000 | Medium |
| C≡N (nitrile) | 2220 - 2260 | Strong, sharp |
| C=C, C=N (aromatic ring) | 1400 - 1600 | Medium to Strong |
| C-Cl | 700 - 850 | Strong |
Experimental Protocols
The following are detailed, standard methodologies for the acquisition of the key spectroscopic data for pyridine-based compounds like this compound.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each carbon.
-
Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the FID similarly to the ¹H NMR spectrum and reference it to the solvent peak or TMS.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or introduce it via a liquid chromatograph.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z 153.1) and subject it to collision-induced dissociation (CID) to generate product ions.
-
Record the mass-to-charge ratios (m/z) of the parent and fragment ions.
-
Data Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
References
Navigating the Spectral Landscape: An In-depth Analysis of 5-Chloro-3-methylpyridine-2-carbonitrile's NMR Spectrum
For Immediate Release
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-3-methylpyridine-2-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a thorough examination of the compound's structural features through ¹H and ¹³C NMR spectroscopy.
Introduction
This compound (C₇H₅ClN₂) is a substituted pyridine derivative with significant potential in the synthesis of novel bioactive molecules. Understanding its precise chemical structure is paramount for its application in drug design and development. NMR spectroscopy is an unparalleled tool for elucidating the molecular architecture of such compounds in solution. This guide presents a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, including predicted spectral data, detailed assignments, and a standard experimental protocol for data acquisition.
Predicted NMR Spectral Data
Due to the absence of publicly available experimental spectra at the time of this publication, the following ¹H and ¹³C NMR data are predicted based on established principles of NMR spectroscopy and analysis of structurally analogous compounds. These predictions provide a robust framework for the interpretation of experimentally acquired spectra.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to exhibit two distinct signals corresponding to the aromatic protons and the methyl group protons.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-4 | ~7.8 | Doublet | 1H | Aromatic CH |
| H-6 | ~8.5 | Doublet | 1H | Aromatic CH |
| -CH₃ | ~2.5 | Singlet | 3H | Methyl Group |
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum is expected to show seven unique signals, corresponding to each carbon atom in the molecule.
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-2 | ~115 | Quaternary Carbon (C-CN) |
| C-3 | ~135 | Quaternary Carbon (C-CH₃) |
| C-4 | ~140 | Aromatic CH |
| C-5 | ~130 | Quaternary Carbon (C-Cl) |
| C-6 | ~150 | Aromatic CH |
| -CN | ~118 | Nitrile Carbon |
| -CH₃ | ~20 | Methyl Carbon |
Structural Elucidation and Spectral Interpretation
The predicted chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing nature of the nitrile and chloro groups, as well as the nitrogen atom in the pyridine ring, leads to a general deshielding of the aromatic protons and carbons, shifting their signals downfield.
The methyl group, being an electron-donating group, is expected to resonate in the upfield region of the ¹H NMR spectrum as a singlet, as it has no adjacent protons to couple with. The two aromatic protons, H-4 and H-6, are predicted to appear as doublets due to coupling with each other. The distinct chemical shifts for H-4 and H-6 arise from their different positions relative to the substituents on the pyridine ring.
In the ¹³C NMR spectrum, the quaternary carbons (C-2, C-3, and C-5) and the nitrile carbon are readily distinguishable from the protonated aromatic carbons (C-4 and C-6) and the methyl carbon. The chemical shifts of the ring carbons are significantly affected by the attached functional groups.
Experimental Protocol for NMR Spectrum Acquisition
The following is a generalized protocol for acquiring high-quality NMR spectra of small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
2. NMR Instrument Setup:
-
The data should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
The instrument should be properly tuned and the magnetic field shimmed to ensure high resolution and good line shape.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Temperature: 298 K.
5. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
Phase and baseline correction should be applied to the resulting spectrum.
-
The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Visualization of Molecular Structure and Key NMR Correlations
The following diagram illustrates the molecular structure of this compound and highlights the key nuclei for NMR analysis.
Caption: Molecular structure and predicted NMR assignments for this compound.
Conclusion
This technical guide provides a foundational understanding of the NMR spectral characteristics of this compound. The predicted ¹H and ¹³C NMR data, coupled with the detailed spectral interpretation and a standardized experimental protocol, offer a valuable resource for researchers working with this compound. The provided visualization further aids in correlating the molecular structure with the expected NMR signals. Accurate structural confirmation through experimental NMR analysis is a critical step in the utilization of this versatile chemical building block for the advancement of pharmaceutical and chemical research.
Spectroscopic Analysis of 5-Chloro-3-methylpyridine-2-carbonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) data for the heterocyclic compound 5-Chloro-3-methylpyridine-2-carbonitrile. This compound is of interest in medicinal chemistry and drug development due to its pyridine core, a common scaffold in pharmacologically active molecules. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic processes.
Mass Spectrometry Analysis
Mass spectrometry of this compound was performed using Liquid Chromatography-Mass Spectrometry (LC/MS) with Electrospray Ionization (ESI) in positive ion mode. The analysis yielded a protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of 153.1.[1] This finding is consistent with the compound's molecular weight of 152.58 g/mol . Due to the presence of a chlorine atom, the isotopic pattern of the molecular ion peak is expected to show a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.
| Parameter | Value | Technique |
| Molecular Formula | C₇H₅ClN₂ | - |
| Molecular Weight | 152.58 g/mol | - |
| Ion | [M+H]⁺ | LC/MS (ESI+) |
| m/z | 153.1 | LC/MS (ESI+) |
Infrared Spectroscopy Analysis
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| Nitrile (C≡N) | 2240 - 2220 | Stretching |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aromatic C=N/C=C | 1600 - 1450 | Ring Stretching |
| Methyl (C-H) | 2975 - 2950 and 2885 - 2865 | Asymmetric and Symmetric Stretching |
| C-Cl | 800 - 600 | Stretching |
The nitrile group is expected to exhibit a sharp, medium-intensity peak in the 2240-2220 cm⁻¹ region. The aromatic C-H stretching vibrations of the pyridine ring will likely appear above 3000 cm⁻¹. The characteristic ring stretching vibrations of the pyridine moiety are expected in the 1600-1450 cm⁻¹ range. The aliphatic C-H stretching of the methyl group should be observable in the 2975-2865 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, between 800 and 600 cm⁻¹.
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the mass spectrometry and infrared spectroscopy data for a solid organic compound like this compound.
Mass Spectrometry (LC/MS) Protocol
-
Sample Preparation: A small amount of the purified solid this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or high ng/mL range with the initial mobile phase solvent.
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) instrument. A C18 reversed-phase column is commonly used. A gradient elution is employed, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the percentage of an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Ionization: The eluent from the chromatography column is introduced into the electrospray ionization (ESI) source of the mass spectrometer. A high voltage is applied to the ESI needle, causing the formation of charged droplets that desolvate to produce gas-phase ions.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole, ion trap, or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Infrared Spectroscopy (ATR-FTIR) Protocol
-
Instrument Preparation: The Attenuated Total Reflectance (ATR) crystal of the Fourier-Transform Infrared (FTIR) spectrometer is cleaned with a suitable solvent (e.g., isopropanol or ethanol) and a background spectrum is collected.
-
Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal.
-
Spectrum Acquisition: A pressure clamp is applied to ensure good contact between the sample and the crystal. The infrared beam is directed through the crystal, where it interacts with the sample at the surface. The attenuated IR beam is then directed to the detector.
-
Data Processing: The resulting interferogram is subjected to a Fourier transform to produce the final infrared spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹).
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow from sample preparation to data analysis for the spectroscopic characterization of this compound.
References
In-depth Technical Guide: Solubility of 5-Chloro-3-methylpyridine-2-carbonitrile in Organic Solvents
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented physicochemical properties of 5-Chloro-3-methylpyridine-2-carbonitrile. Specifically, there is a notable absence of quantitative data regarding its solubility in common organic solvents. This guide addresses the current state of knowledge and outlines the general experimental protocols that would be necessary to determine these crucial parameters. While direct solubility data is not available, this document serves as a foundational resource for researchers requiring this information for applications such as reaction optimization, purification, and formulation development.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural features, including the chloro, methyl, and cyano groups, suggest a nuanced solubility profile that would be highly dependent on the nature of the solvent. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, and formulation. However, a thorough search of established chemical databases and scientific literature has not yielded specific quantitative solubility data for this compound.
Theoretical Solubility Considerations
The solubility of a solid in a liquid is governed by the principle of "like dissolves like." The molecular structure of this compound (Figure 1) provides clues to its expected solubility:
-
Polarity: The presence of the nitrogen atom in the pyridine ring and the cyano group (-C≡N) introduces polarity.
-
Aprotic Nature: The molecule lacks hydrogen bond donating capabilities but can act as a hydrogen bond acceptor at the nitrogen atom and the nitrile group.
-
Nonpolar Features: The methyl group and the aromatic ring contribute to its nonpolar character.
Based on these features, it is anticipated that this compound would exhibit moderate to good solubility in polar aprotic solvents and some polar protic solvents. Its solubility in nonpolar solvents is expected to be lower.
Figure 1. Chemical Structure of this compound
Experimental Protocols for Solubility Determination
In the absence of published data, researchers will need to determine the solubility of this compound experimentally. The following are detailed methodologies for key experiments.
Gravimetric Method (Isothermal Equilibrium)
This is a classical and reliable method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Methodology:
-
Saturation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed vessel.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).
-
Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature until the undissolved solid has completely settled.
-
Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-weighed syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.
-
Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container. The solvent is then carefully evaporated under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solid is determined by subtracting the initial mass of the empty container.
-
Calculation: The solubility is calculated and can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction.
High-Performance Liquid Chromatography (HPLC) Method
This method is particularly useful for determining solubility in multiple solvents simultaneously and requires less compound than the gravimetric method.
Methodology:
-
Calibration Curve: A series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble) are prepared. These standards are then injected into an HPLC system to generate a calibration curve of peak area versus concentration.
-
Sample Preparation: Saturated solutions are prepared as described in the gravimetric method (steps 1-3).
-
Dilution: A known volume of the clear, saturated supernatant is withdrawn and diluted with a known volume of the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is recorded.
-
Calculation: The concentration of the diluted sample is determined from the calibration curve. The original concentration in the saturated solution is then calculated by taking the dilution factor into account.
Data Presentation
As no quantitative data is currently available, the following table is presented as a template for researchers to populate with their experimentally determined values.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |
| Methanol | 25 | Data to be determined | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined | Data to be determined |
| Acetone | 25 | Data to be determined | Data to be determined | Data to be determined |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Data to be determined |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Data to be determined |
| Acetonitrile | 25 | Data to be determined | Data to be determined | Data to be determined |
| Toluene | 25 | Data to be determined | Data to be determined | Data to be determined |
| Heptane | 25 | Data to be determined | Data to be determined | Data to be determined |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Conclusion
While a definitive guide on the solubility of this compound in organic solvents cannot be provided due to the lack of published experimental data, this document offers a comprehensive overview of the necessary theoretical considerations and experimental protocols. Researchers are encouraged to use the provided methodologies to determine the solubility of this compound in solvents relevant to their work. The generation and dissemination of such data will be of significant value to the scientific community.
An In-depth Technical Guide to the Storage and Handling of 5-Chloro-3-methylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe storage and handling procedures for 5-Chloro-3-methylpyridine-2-carbonitrile (CAS No. 156072-84-3), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Chemical Properties and Identification
This compound is a substituted pyridine derivative. Its structure features a pyridine ring with a chloro, a methyl, and a nitrile group. These functional groups contribute to its reactivity and potential hazards.
| Property | Value | Source |
| CAS Number | 156072-84-3 | [1][2] |
| Molecular Formula | C₇H₅ClN₂ | [1][3] |
| Molecular Weight | 152.58 g/mol | [1][3] |
| Alternate Names | 5-Chloro-2-cyano-3-methylpyridine, 5-Chloro-3-methylpicolinonitrile | [1][3] |
| Purity | ≥98% | [3] |
| Storage Temperature | Room Temperature | [3] |
Note: Detailed physical properties such as melting point, boiling point, and density are not consistently available in public sources and should be confirmed by consulting the Safety Data Sheet (SDS) provided by the supplier.
Hazard Identification and Safety Precautions
While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, data from structurally similar compounds and general knowledge of substituted pyridines and nitriles indicate several potential hazards. The compound should be handled with care, assuming it may be harmful if swallowed, inhaled, or in contact with skin.
General Safety and Handling Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[4] Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4] Contaminated clothing should be removed and washed before reuse.
Storage and Disposal
Proper storage is essential to maintain the quality of this compound and to prevent accidents.
-
Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.[3] Keep away from heat, sparks, and open flames. The recommended storage temperature is room temperature.[3]
-
Incompatible Materials: Keep away from strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Consult a licensed professional waste disposal service.
First Aid Measures
In case of exposure, follow these first aid guidelines:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Experimental Protocols
This compound is a valuable building block in organic synthesis. Below is a general protocol for its use as a reactant in a nucleophilic substitution reaction, a common application for such intermediates.
Example Protocol: Synthesis of 5-Chloro-3-methyl-pyridine-2-carboxylic acid
This protocol is adapted from a known synthetic route.[5]
Materials:
-
This compound
-
Ethanol (EtOH)
-
5.0 N Sodium Hydroxide (NaOH) solution
-
5 N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-chloro-3-methylpicolinonitrile (e.g., 24.0 g, 157 mmol) in ethanol (100 mL) in a round-bottom flask, add 5.0N NaOH solution (110 ml, 550 mmol).[5]
-
Heat the mixture to reflux at 90°C for 18 hours.[5]
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.[5]
-
Dilute the residue with water and adjust the pH of the solution to 4 by the addition of 5N HCl.[5]
-
Filter the precipitated solid.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Visualizing Workflows
To aid in understanding the handling and experimental processes, the following diagrams have been created using the DOT language.
Caption: General laboratory handling workflow for chemical synthesis.
Caption: First aid decision tree for accidental exposure.
References
5-Chloro-3-methylpyridine-2-carbonitrile: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery
An In-depth Examination of a Versatile Pyridine Intermediate in Pharmaceutical and Agrochemical Research
Abstract
5-Chloro-3-methylpyridine-2-carbonitrile is a halogenated pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its unique arrangement of chloro, methyl, and cyano functional groups on the pyridine ring imparts a distinct reactivity profile, making it a valuable building block for the construction of novel compounds with potential applications in medicinal chemistry and agrochemical development. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its role as a key precursor in the development of bioactive compounds. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Data
This compound, with the CAS number 156072-84-3, is a solid at room temperature.[1] Its chemical structure and key properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅ClN₂ | [2] |
| Molecular Weight | 152.58 g/mol | [2] |
| Appearance | Solid | [1] |
| CAS Number | 156072-84-3 | [2] |
| Alternate Names | 5-Chloro-2-cyano-3-methylpyridine, 5-Chloro-3-methylpicolinonitrile | [2] |
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| Mass Spectrometry (ESI+) | m/z = 153.1 ([M+H]⁺) | [3] |
Synthesis of this compound
The most commonly cited method for the synthesis of this compound involves a palladium-catalyzed cyanation of a corresponding bromopyridine precursor.
Experimental Protocol: Palladium-Catalyzed Cyanation
This procedure details the synthesis from 2-Bromo-5-chloro-3-methylpyridine.
Materials:
-
2-Bromo-5-chloro-3-methylpyridine
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Dimethylacetamide (DMA)
-
Ethyl acetate
-
Water
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To a solution of 2-Bromo-5-chloro-3-methylpyridine (45 g, 218 mmol) in dimethylacetamide (40 mL), add zinc cyanide (8.30 mL, 131 mmol), tris(dibenzylideneacetone)dipalladium(0) (4.99 g, 5.45 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (6.04 g, 10.90 mmol).[3]
-
Heat the reaction mixture to 110 °C and maintain for 4 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.[3]
-
Dilute the reaction mixture with water and extract with ethyl acetate.[3]
-
Combine the organic phases and concentrate under reduced pressure.[3]
-
Purify the resulting residue by silica gel column chromatography, eluting with a gradient of 0-60% ethyl acetate in hexane, to yield this compound (25.4 g, 166 mmol, 76% yield).[3]
Diagram 1: Synthesis of this compound
Caption: Synthetic scheme for this compound.
Chemical Reactivity and Applications in Synthesis
This compound serves as a versatile intermediate for the introduction of the 5-chloro-3-methyl-2-pyridyl moiety into various molecular scaffolds. The cyano and chloro groups offer orthogonal reactivity, allowing for selective transformations.
Hydrolysis of the Nitrile Group
The cyano group can be readily hydrolyzed to a carboxylic acid, which can then participate in a variety of coupling reactions.
Materials:
-
This compound (5-chloro-3-methylpicolinonitrile)
-
Ethanol (EtOH)
-
5.0 N Sodium hydroxide (NaOH) solution
-
5 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol) in ethanol (100 mL), add 5.0 N NaOH solution (110 mL, 550 mmol).[4]
-
Reflux the resulting mixture at 90 °C for 18 hours.[4]
-
After cooling to room temperature, concentrate the reaction mixture.[4]
-
Dilute the residue with water and adjust the pH of the solution to 4 by adding 5 N HCl.[4]
-
Filter the precipitated solid and set it aside.[4]
-
Extract the filtrate with ethyl acetate.[4]
-
Acidify the aqueous layer again to pH 4 with 5 N HCl and extract with ethyl acetate.[4]
-
Combine all ethyl acetate extracts, dry, and concentrate.[4]
-
Combine the solid obtained from filtration and the concentrated extracts and dry in a high vacuum oven at 40 °C for 12 hours to give 5-chloro-3-methylpicolinic acid (24.1 g, 140 mmol, 89% yield).[4]
Diagram 2: Hydrolysis of this compound
Caption: Reaction workflow for the hydrolysis of the nitrile group.
Role in Drug Discovery and Development
While direct incorporation of this compound into marketed drugs is not widely documented, its structural motifs are present in various bioactive molecules. Furthermore, it serves as a precursor to key intermediates in the synthesis of pharmaceuticals.
Precursor to a Key Intermediate for Nevirapine Synthesis
A structurally related compound, 3-amino-2-chloro-4-methylpyridine, is a crucial intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. While not a direct synthetic route, the chemical functionalities present in this compound suggest its potential as a starting material for the synthesis of such intermediates, likely involving reduction of the nitrile to an amine and subsequent transformations.
Diagram 3: Potential Synthetic Logic to Nevirapine Intermediate
Caption: Conceptual pathway to a key pharmaceutical intermediate.
The mechanism of action of Nevirapine involves the non-competitive inhibition of HIV-1 reverse transcriptase, an essential enzyme for viral replication.
Diagram 4: Simplified HIV-1 Reverse Transcriptase Inhibition Pathway
References
Reactivity Profile of 5-Chloro-3-methylpyridine-2-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-3-methylpyridine-2-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a chlorine atom, a methyl group, and a nitrile moiety on a pyridine ring, offers multiple reaction sites for chemical modification. This technical guide provides a comprehensive overview of the reactivity profile of this compound, detailing its synthesis, key chemical transformations, and potential applications in the synthesis of biologically active molecules. This document includes detailed experimental protocols for pivotal reactions, summarized quantitative data in tabular format, and visual representations of reaction pathways to facilitate a deeper understanding of its chemical behavior.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates. Functionalized pyridines, such as this compound, serve as crucial intermediates in the synthesis of complex molecular architectures. The interplay of the electron-withdrawing nitrile group and the chloro substituent, along with the electron-donating methyl group, defines the regioselectivity and reactivity of the pyridine ring, making it a subject of interest for synthetic chemists. This guide aims to be a comprehensive resource on the chemical reactivity of this compound, providing practical insights for its utilization in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 156072-84-3 | [1] |
| Molecular Formula | C₇H₅ClN₂ | |
| Molecular Weight | 152.58 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% | [2] |
Synthesis of this compound
The most commonly reported synthesis of this compound involves a cyanation reaction of a corresponding bromopyridine derivative.
Synthesis via Cyanation of 2-Bromo-5-chloro-3-methylpyridine
A robust method for the synthesis of the title compound is the palladium-catalyzed cyanation of 2-Bromo-5-chloro-3-methylpyridine using zinc cyanide.
Experimental Protocol
To a solution of 2-Bromo-5-chloro-3-methylpyridine (45 g, 218 mmol) in dimethylacetamide (DMA, 40 mL) is added zinc cyanide (15.4 g, 131 mmol), tris(dibenzylideneacetone)dipalladium(0) (4.99 g, 5.45 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (6.04 g, 10.90 mmol). The reaction mixture is heated to 110 °C and stirred for 4 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are concentrated under reduced pressure, and the residue is purified by silica gel column chromatography (0-60% ethyl acetate/hexane gradient) to afford this compound as a solid (25.4 g, 166 mmol, 76% yield).
Reactivity Profile
The reactivity of this compound is governed by the three functional groups attached to the pyridine ring. The nitrile group can undergo hydrolysis or reduction. The chlorine atom is susceptible to nucleophilic aromatic substitution, and the pyridine ring itself can participate in cycloaddition reactions, although this is less common.
Hydrolysis of the Nitrile Group
The nitrile group can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 5-chloro-3-methylpicolinic acid. This transformation is a key step in the synthesis of various derivatives.
To a solution of 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol) in ethanol (100 mL), a 5.0 N aqueous solution of sodium hydroxide (110 mL, 550 mmol) is added. The resulting mixture is heated to reflux at 90 °C for 18 hours. After cooling to room temperature, the reaction mixture is concentrated. The residue is diluted with water, and the pH is adjusted to 4 by the addition of 5N HCl. The precipitated solid is collected by filtration. The filtrate is extracted with ethyl acetate. The aqueous layer is further acidified to pH 4 and extracted again with ethyl acetate. The combined organic extracts are dried and concentrated. The solids from all steps are combined and dried under high vacuum at 40 °C for 12 hours to give 5-chloro-3-methylpicolinic acid (24.1 g, 140 mmol, 89% yield).
Reduction of the Nitrile Group
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared. A solution of this compound in anhydrous THF is added dropwise to the stirred suspension at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC). The reaction is then cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again water. The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (5-chloro-3-methylpyridin-2-yl)methanamine, which can be further purified by distillation or chromatography.
Nucleophilic Aromatic Substitution
The chlorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAAr), although it is generally less reactive than a chloro substituent at the 2- or 4-positions. The electron-withdrawing effect of the nitrile group at the 2-position can facilitate this reaction. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can be employed to displace the chloride. Reaction conditions typically involve heating in the presence of a base.
Cycloaddition Reactions
The pyridine ring system can, in principle, participate in cycloaddition reactions such as Diels-Alder or 1,3-dipolar cycloadditions, leading to the formation of bicyclic or more complex heterocyclic systems. However, the aromaticity of the pyridine ring makes it a relatively unreactive diene or dipolarophile. These reactions often require harsh conditions or specific activation of the pyridine ring. No specific examples of cycloaddition reactions involving this compound were found in the performed search.
Spectroscopic Data
The following table summarizes the available spectroscopic data for this compound.
| Spectroscopic Data | Values | Reference |
| ¹H NMR | Spectral data available. | [3] |
| ¹³C NMR | Spectral data available. | [3] |
| Mass Spectrometry (MS) | m/z = 153.1 ([M+H]⁺) | |
| Infrared (IR) | Spectral data available. | [3] |
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of various biologically active compounds. The functional handles on the molecule allow for diverse chemical modifications, leading to the generation of libraries of compounds for screening in drug discovery programs. For instance, derivatives of this scaffold have been explored for their potential as modulators of neuronal nicotinic acetylcholine receptors, which are targets for a range of neurological disorders. One notable example is the use of related 2-chloropyridine derivatives in the synthesis of compounds like ABT-594, a potent analgesic agent.[4][5]
Conclusion
This compound is a synthetically versatile building block with a rich reactivity profile. The presence of three distinct functional groups allows for a wide range of chemical transformations, including hydrolysis and reduction of the nitrile group, and nucleophilic substitution of the chlorine atom. This guide has provided a detailed overview of its synthesis and key reactions, complete with experimental protocols and available quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel chemical entities for drug discovery and development. Further exploration of the reactivity of this compound, particularly in the realm of cycloaddition and cross-coupling reactions, could unveil new avenues for the construction of complex heterocyclic systems.
References
- 1. This compound | 156072-84-3 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound(156072-84-3) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Chloro-3-methylpyridine-2-carbonitrile
This technical guide provides a comprehensive overview of the key starting materials and synthetic methodologies for the preparation of 5-Chloro-3-methylpyridine-2-carbonitrile, a significant intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.
Introduction
This compound is a substituted pyridine derivative with the chemical formula C₇H₅ClN₂ and a molecular weight of 152.58 g/mol .[1][2] Its structure incorporates a chlorinated pyridine ring with methyl and nitrile functional groups, making it a versatile building block for the synthesis of more complex molecules.
Synthetic Routes and Key Starting Materials
The primary and most direct method for the synthesis of this compound involves a cyanation reaction of a halogenated precursor. The key starting material for this route is 2-Bromo-5-chloro-3-methylpyridine.
Route 1: Cyanation of 2-Bromo-5-chloro-3-methylpyridine
This synthetic approach utilizes a palladium-catalyzed cyanation reaction, a common and effective method for introducing a nitrile group onto an aromatic ring.
Reaction Scheme:
Caption: Palladium-catalyzed cyanation of 2-Bromo-5-chloro-3-methylpyridine.
Key Starting Materials and Reagents:
| Starting Material/Reagent | Role | Supplier Example |
| 2-Bromo-5-chloro-3-methylpyridine | Precursor | --- |
| Zinc Cyanide (Zn(CN)₂) | Cyanating Agent | --- |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium Catalyst | --- |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Ligand | --- |
| Dimethylacetamide (DMA) | Solvent | --- |
Experimental Protocol:
A detailed experimental procedure for the cyanation of 2-Bromo-5-chloro-3-methylpyridine is described as follows[3]:
-
To a solution of 2-Bromo-5-chloro-3-methylpyridine (45 g, 218 mmol) in dimethylacetamide (40 mL), add zinc cyanide (8.30 mL, 131 mmol), tris(dibenzylideneacetone)dipalladium(0) (4.99 g, 5.45 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (6.04 g, 10.90 mmol).
-
Heat the reaction mixture to 110 °C and maintain for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography, eluting with a 0-60% ethyl acetate/hexane gradient, to yield the final product.
Quantitative Data:
| Product | Yield | Purity | Analytical Method |
| This compound | 76% (25.4 g, 166 mmol) | Not Specified | LC/MS (ESI+) m/z = 153.1 ([M+H]+) |
Synthesis of the Precursor: 2-Chloro-5-methylpyridine
The synthesis of the key precursor, 2-chloro-5-methylpyridine, can be achieved through various methods. One common industrial method involves the chlorination of 5-methyl-3,4-dihydro-2(1H)-pyridone.
Route 2: Synthesis of 2-Chloro-5-methylpyridine from 5-methyl-3,4-dihydro-2(1H)-pyridone
This multi-step process involves the formation of a dihydropyridone intermediate, followed by halogenation and dehydrohalogenation.
Workflow Diagram:
References
Methodological & Application
Synthesis of 5-Chloro-3-methyl-pyridine-2-carboxylic acid from 5-Chloro-3-methylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-Chloro-3-methyl-pyridine-2-carboxylic acid via the hydrolysis of 5-Chloro-3-methylpyridine-2-carbonitrile. The synthesis involves a robust and high-yielding basic hydrolysis method. This protocol is intended for use by researchers in organic synthesis, medicinal chemistry, and drug development, providing a clear and reproducible procedure for obtaining this valuable pyridine derivative.
Introduction
5-Chloro-3-methyl-pyridine-2-carboxylic acid is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural features make it a versatile intermediate for the development of novel bioactive molecules. The reliable and efficient synthesis of this compound is therefore of significant interest. This application note details a proven method for the preparation of 5-Chloro-3-methyl-pyridine-2-carboxylic acid from its corresponding nitrile precursor, this compound, through basic hydrolysis.
Reaction Scheme
The overall reaction involves the conversion of the nitrile group of this compound to a carboxylic acid functionality using sodium hydroxide.
Caption: Reaction scheme for the synthesis of 5-Chloro-3-methyl-pyridine-2-carboxylic acid.
Experimental Protocol
This protocol is based on a reported literature procedure and has been optimized for high yield and purity.[1]
Materials:
-
5-Chloro-3-methylpicolinonitrile (starting material)
-
Ethanol (EtOH)
-
5.0 N Sodium Hydroxide (NaOH) solution
-
5.0 N Hydrochloric Acid (HCl) solution
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
-
High vacuum oven
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 24.0 g (157 mmol) of 5-chloro-3-methylpicolinonitrile in 100 mL of ethanol.
-
Addition of Base: To the solution, add 110 mL of 5.0 N NaOH solution (550 mmol).
-
Reflux: Heat the resulting mixture to reflux at 90°C and maintain for 18 hours.
-
Cooling and Concentration: After 18 hours, cool the reaction mixture to room temperature. Concentrate the mixture using a rotary evaporator to remove the ethanol.
-
Acidification and Precipitation: Dilute the concentrated mixture with water. Adjust the pH of the solution to 4 by the careful addition of 5N HCl. A solid precipitate should form.
-
First Filtration: Filter the precipitated solid and set it aside.
-
Extraction: Extract the filtrate with ethyl acetate (EtOAc) twice.
-
Second Acidification and Extraction: Re-acidify the aqueous layer to pH 4 with 5N HCl and extract again with ethyl acetate twice.
-
Combine and Dry: Combine all the ethyl acetate extracts. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Final Concentration and Drying: Filter to remove the drying agent and concentrate the ethyl acetate solution under reduced pressure. Combine this solid with the solid obtained from the initial filtration.
-
Final Product Drying: Dry the combined solids in a high vacuum oven at 40°C for 12 hours to obtain the final product, 5-chloro-3-methylpicolinic acid.
Data Presentation
The following table summarizes the quantitative data obtained from a representative synthesis.[1]
| Parameter | Value |
| Starting Material | 5-Chloro-3-methylpicolinonitrile |
| Starting Amount | 24.0 g (157 mmol) |
| Product | 5-Chloro-3-methylpicolinic acid |
| Product Amount | 24.1 g (140 mmol) |
| Yield | 89% |
| Analytical Data | |
| LC/MS (ESI+) | m/z = 172.0 (M+H) |
| ¹H NMR (400 MHz, CDCl₃-d) | δ ppm 11.29 (br. s., 1H), 8.41 (d, J=1.76 Hz, 1H), 7.73 (d, J=1.76 Hz, 1H), 2.75 (s, 3H) |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and work-up procedure.
Caption: Workflow for the synthesis of 5-Chloro-3-methyl-pyridine-2-carboxylic acid.
Discussion
The described protocol provides an efficient method for the hydrolysis of this compound. The use of basic conditions with sodium hydroxide in an ethanol-water mixture effectively drives the reaction to completion.[1][2] The extended reflux time of 18 hours ensures the complete conversion of the nitrile to the corresponding carboxylate salt.[1]
The work-up procedure is designed to maximize the recovery of the product. The initial acidification precipitates a significant portion of the product, which is collected by filtration. Subsequent extractions of the acidic aqueous layer with ethyl acetate allow for the recovery of any dissolved product, thereby contributing to the high overall yield. The final
References
Application Notes and Protocols for Palladium-Catalyzed Coupling of 5-Chloro-3-methylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-chloro-3-methylpyridine-2-carbonitrile. This versatile building block is a key intermediate in the synthesis of a wide array of substituted pyridine derivatives, which are of significant interest in medicinal chemistry and drug discovery. The methodologies outlined herein are essential for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules with potential therapeutic applications.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds under mild conditions. For a substrate such as this compound, these reactions open up a multitude of possibilities for derivatization at the 5-position. The chloro-substituent serves as a reactive handle for various coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The pyridine nitrogen and the nitrile group can influence the reactivity of the substrate and the choice of catalytic system.
Core Coupling Reactions and Data
The following sections detail the application of several key palladium-catalyzed cross-coupling reactions with this compound. The tables summarize representative reaction conditions and yields for each type of coupling, providing a clear and structured overview for easy comparison of different synthetic strategies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds by reacting an aryl or vinyl halide with an organoboron compound. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | ~85¹ |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ | Toluene | 100 | 12 | ~90² |
| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | THF | 80 | 8 | ~88² |
| 4 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DMF | 110 | 12 | ~75¹ |
¹Yields are based on the coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine and are representative.[1] ²Yields are generalized based on common Suzuki coupling conditions for chloropyridines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines from aryl halides.[2][3]
Table 2: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | High³ |
| 2 | Aniline | Pd(OAc)₂ (3) | RuPhos (6) | NaOtBu | 1,4-Dioxane | 100 | 12 | ~85⁴ |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | THF | 90 | 16 | ~80⁴ |
| 4 | Pyrrolidine | Pd(OAc)₂ (3) | DavePhos (6) | LiHMDS | Toluene | 100 | 10 | High³ |
³Yields are generalized based on established methodologies for similar bromopyridine substrates.[4] ⁴Represents typical yields for Buchwald-Hartwig amination of chloropyridines.
Sonogashira Coupling
The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is instrumental in the synthesis of substituted alkynes.
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 12 | ~90⁵ |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | Toluene | 80 | 8 | ~88⁵ |
| 3 | 1-Heptyne | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt | 4 | ~75⁶ |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) | CuI (4) | K₂CO₃ | DMF | 90 | 10 | ~82⁵ |
⁵Typical yields for Sonogashira coupling of chloropyridines. ⁶Based on a copper-free Sonogashira protocol.[5]
Heck Coupling
The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.
Table 4: Heck Coupling of this compound with Alkenes
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 100 | 24 | ~85⁷ |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 120 | 18 | ~78⁷ |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe | Toluene | 100 | 22 | ~80⁸ |
| 4 | 1-Octene | Pd(OAc)₂ (2) | Herrmann's catalyst (4) | NaOAc | NMP | 140 | 16 | ~70⁸ |
⁷Yields are based on the Heck coupling of the structurally similar 2-amino-5-bromo-4-methylpyridine.[6] ⁸Represents typical yields for Heck coupling of chloroarenes.
Experimental Protocols
The following protocols provide detailed methodologies for the key palladium-catalyzed coupling reactions of this compound. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane and water mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk tube, combine this compound, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, followed by the amine via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Base (e.g., Triethylamine (Et₃N))
-
Anhydrous THF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add anhydrous THF and the terminal alkyne.
-
Add triethylamine and stir the mixture at 65 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter off the ammonium salt.
-
Concentrate the filtrate and dissolve the residue in a suitable organic solvent.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Heck Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene, 1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 3 mol%)
-
Ligand (e.g., P(o-tol)₃, 6 mol%)
-
Base (e.g., Et₃N, 1.5 mmol, 1.5 equiv)
-
Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealed tube under an inert atmosphere, combine this compound, the palladium catalyst, and the ligand.
-
Add anhydrous DMF, the alkene, and the base.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the general catalytic cycles and experimental workflows for the described palladium-catalyzed coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Chloro-3-methylpyridine-2-carbonitrile in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-3-methylpyridine-2-carbonitrile is a versatile and highly reactive building block for the synthesis of a diverse array of fused heterocyclic compounds. Its utility stems from the presence of three key reactive sites: a nitrile group, a chloro substituent, and an activated methyl group, which can all participate in various cyclization and functional group transformation reactions. This document provides detailed application notes and experimental protocols for the synthesis of several important heterocyclic scaffolds, including thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and pyrido[2,3-d]pyrimidines, starting from this compound.
Introduction
Fused pyridine ring systems are integral components of many biologically active molecules and pharmaceutical agents. The strategic functionalization of the pyridine core allows for the fine-tuning of physicochemical properties and biological activity. This compound serves as a readily available and cost-effective starting material for the construction of such complex molecular architectures. The chloro group at the 2-position is susceptible to nucleophilic displacement, while the adjacent nitrile group can participate in cyclization reactions, such as the Thorpe-Ziegler condensation, or be transformed into other functional groups. This combination of reactive sites makes it a powerful synthon in medicinal chemistry and materials science.
Chemical Properties and Reactivity
This compound is a crystalline solid with the molecular formula C₇H₅ClN₂ and a molecular weight of 152.58 g/mol . The electron-withdrawing nature of the nitrile and the pyridine nitrogen atom activates the chloro substituent for nucleophilic aromatic substitution. The nitrile group itself can be hydrolyzed to a carboxylic acid or an amide, or it can react with binucleophiles to form fused ring systems.
General Reactivity Overview:
Caption: General reactivity of this compound.
Synthesis of Heterocyclic Scaffolds
Synthesis of Thieno[2,3-b]pyridines
The reaction of 2-chloropyridine-3-carbonitriles with α-mercapto esters or ketones under basic conditions, known as the Gewald reaction, is a classical and efficient method for the synthesis of thieno[2,3-b]pyridines. These compounds are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.
Reaction Scheme:
Caption: Synthesis of a thieno[2,3-b]pyridine derivative.
Experimental Protocol: Synthesis of Ethyl 3-amino-6-chloro-5-methylthieno[2,3-b]pyridine-2-carboxylate
-
To a solution of sodium ethoxide (prepared from 0.23 g, 10 mmol of sodium in 20 mL of absolute ethanol), add this compound (1.52 g, 10 mmol).
-
To this stirred solution, add ethyl thioglycolate (1.20 g, 10 mmol) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to afford the pure ethyl 3-amino-6-chloro-5-methylthieno[2,3-b]pyridine-2-carboxylate.
Quantitative Data:
| Starting Material | Reagent | Product | Yield (%) |
| This compound | Ethyl thioglycolate | Ethyl 3-amino-6-chloro-5-methylthieno[2,3-b]pyridine-2-carboxylate | 85-95 |
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are an important class of heterocycles with diverse pharmacological activities, including kinase inhibition. They can be readily synthesized from 2-chloro-3-cyanopyridines by reaction with hydrazine hydrate.
Reaction Scheme:
Caption: Synthesis of a pyrazolo[3,4-b]pyridine derivative.
Experimental Protocol: Synthesis of 3-Amino-6-chloro-5-methyl-1H-pyrazolo[3,4-b]pyridine
-
A mixture of this compound (1.52 g, 10 mmol) and hydrazine hydrate (1.0 mL, 20 mmol) in ethanol (20 mL) is heated at reflux for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to give the desired product.
Quantitative Data:
| Starting Material | Reagent | Product | Yield (%) |
| This compound | Hydrazine hydrate | 3-Amino-6-chloro-5-methyl-1H-pyrazolo[3,4-b]pyridine | 90-98 |
Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are another class of fused heterocycles with significant biological activities, including use as anticancer and anti-inflammatory agents. A common route to these compounds involves the initial conversion of the 2-chloro-3-cyanopyridine to a 2-amino-3-cyanopyridine, followed by cyclization with a one-carbon synthon like formic acid or formamide.
Reaction Workflow:
Caption: Two-step synthesis of a pyrido[2,3-d]pyrimidine.
Experimental Protocol: Synthesis of 7-Chloro-6-methylpyrido[2,3-d]pyrimidin-4-amine
Step 1: Synthesis of 2-Amino-5-chloro-3-methylpyridine-3-carbonitrile
-
(This step often requires high-pressure amination, a specialized procedure. As a representative protocol, a general method is described.)
-
A mixture of this compound (1.52 g, 10 mmol), a suitable palladium or copper catalyst, and a ligand is placed in a pressure vessel.
-
The vessel is charged with a solution of ammonia in a suitable solvent (e.g., dioxane).
-
The reaction is heated at a specified temperature and pressure for several hours.
-
After cooling, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Step 2: Synthesis of 7-Chloro-6-methylpyrido[2,3-d]pyrimidin-4-amine
-
A mixture of 2-Amino-5-chloro-3-methylpyridine-3-carbonitrile (1.67 g, 10 mmol) in formamide (15 mL) is heated at 180-190 °C for 4 hours.
-
The reaction mixture is cooled to room temperature and poured into water.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to give the pure product.
Quantitative Data (Step 2):
| Starting Material | Reagent | Product | Yield (%) |
| 2-Amino-5-chloro-3-methylpyridine-3-carbonitrile | Formamide | 7-Chloro-6-methylpyrido[2,3-d]pyrimidin-4-amine | 75-85 |
Hydrolysis to 5-Chloro-3-methylpicolinic Acid
The nitrile functionality can be readily hydrolyzed under basic conditions to afford the corresponding carboxylic acid, which is a valuable intermediate for the synthesis of amides and esters.
Reaction Scheme:
Caption: Hydrolysis of this compound.
Experimental Protocol: Synthesis of 5-Chloro-3-methylpicolinic acid
-
To a solution of 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol) in ethanol (100 mL), add 5.0 N NaOH (110 mL, 550 mmol).
-
Heat the resulting mixture at reflux (90 °C) for 18 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and adjust the pH of the solution to 4 by the addition of 5N HCl.
-
Filter the precipitated solid. Extract the filtrate with ethyl acetate.
-
Combine the solid and the organic extracts, dry, and concentrate to give the title compound.
Quantitative Data:
| Starting Material | Reagents | Product | Yield (%) |
| This compound | NaOH, EtOH, HCl | 5-Chloro-3-methylpicolinic acid | 89 |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of fused heterocyclic compounds of medicinal and material science interest. The protocols outlined in this document provide a foundation for the exploration of its synthetic utility. The reactivity of its functional groups allows for the construction of complex molecular scaffolds through straightforward and efficient chemical transformations. Further exploration of the reactivity of this compound is likely to lead to the discovery of novel heterocyclic systems with interesting biological and physical properties.
Application Notes and Protocols: 5-Chloro-3-methylpyridine-2-carbonitrile as a Versatile Building Block for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyridine ring is a privileged scaffold in medicinal chemistry, frequently appearing in the structure of approved kinase inhibitors. This is due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The strategic functionalization of the pyridine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
5-Chloro-3-methylpyridine-2-carbonitrile is an attractive starting material for the synthesis of a diverse range of kinase inhibitors. The presence of three distinct functional handles—a chloro group, a methyl group, and a nitrile—provides multiple avenues for chemical modification and the introduction of various pharmacophoric elements. The nitrile group can be readily converted into an amino group, a common hinge-binding element, while the chloro and methyl groups can be modified to explore different regions of the kinase active site, thereby influencing inhibitor potency and selectivity.
These application notes provide a comprehensive overview of the utility of this compound as a building block for the synthesis of kinase inhibitors targeting key oncogenic kinases such as VEGFR-2, HER-2, and PIM-1. Detailed synthetic protocols, in vitro assay methodologies, and representative biological data are presented to guide researchers in the design and evaluation of novel therapeutic agents derived from this versatile scaffold.
Synthetic Utility and Representative Synthesis
The this compound scaffold offers significant synthetic versatility. The nitrile group can be readily reduced or hydrolyzed to an amine or carboxylic acid, respectively. The chloro substituent at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl moieties that can occupy the solvent-exposed region of the ATP-binding pocket. The methyl group at the 3-position can also be functionalized, for instance, through oxidation, to further explore the structure-activity relationship (SAR).
A key transformation for generating kinase inhibitors from this building block is the conversion of the 2-cyano group to a 2-aminomethyl or a 2-amino group, which can serve as a crucial hydrogen bond donor to the kinase hinge region. While no direct synthesis of a marketed kinase inhibitor from this compound has been publicly disclosed, a plausible synthetic route to potent kinase inhibitors featuring the 2-amino-3-cyanopyridine core can be readily envisioned.
For instance, a common strategy involves the synthesis of 2-aminopyridine derivatives which can then be further functionalized. A representative, albeit hypothetical, synthetic scheme starting from this compound to a generic 2-amino-3-cyanopyridine kinase inhibitor is outlined below. This transformation would typically involve a nucleophilic aromatic substitution or a related amination reaction at the 2-position, potentially requiring activation of the pyridine ring or specific reaction conditions.
Representative Synthetic Scheme:
Caption: A plausible synthetic workflow for kinase inhibitors.
Targeted Kinase Signaling Pathways
Derivatives of 2-amino-3-cyanopyridine have been shown to inhibit several important cancer-related kinases. Understanding the signaling pathways in which these kinases operate is crucial for elucidating the mechanism of action of the inhibitors and for designing effective therapeutic strategies.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2][3] Inhibition of VEGFR-2 can block tumor angiogenesis and starve the tumor of essential nutrients and oxygen.
Caption: Simplified VEGFR-2 signaling cascade.
HER-2 Signaling Pathway
Human Epidermal Growth Factor Receptor 2 (HER-2), also known as ErbB2, is a member of the epidermal growth factor receptor family.[4][5][6] Its overexpression is a driving factor in a significant portion of breast, gastric, and other cancers, leading to increased cell proliferation and survival.[4][7]
Caption: Key downstream pathways of HER-2 signaling.
PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that is implicated in the regulation of cell survival, proliferation, and apoptosis.[8][9][10] It is often overexpressed in various hematological malignancies and solid tumors.[8][11]
Caption: Upstream regulation and downstream targets of PIM-1.
Quantitative Data on Representative Kinase Inhibitors
The following tables summarize the in vitro activity of representative kinase inhibitors bearing the 2-amino-3-cyanopyridine scaffold against key oncogenic kinases and cancer cell lines. This data highlights the potential of this chemical class for the development of potent anti-cancer agents.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Pyridine-Derivative 1 | VEGFR-2 | 120 | Sorafenib | 100 |
| Pyridine-Derivative 2 | VEGFR-2 | 130 | Sorafenib | 100 |
| Pyridine-Derivative 3 | PIM-1 | 14.3 | Staurosporine | 16.7 |
| Pyridine-Derivative 4 | PIM-1 | 19.4 | Staurosporine | 16.7 |
Data is compiled from representative literature and is for illustrative purposes.[12]
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyridine-Derivative 1 | HepG2 | Liver Cancer | 4.25 | Sorafenib | 9.18 |
| Pyridine-Derivative 1 | MCF-7 | Breast Cancer | 6.08 | Sorafenib | 5.47 |
| Pyridine-Derivative 2 | HepG2 | Liver Cancer | 4.34 | Doxorubicin | 7.94 |
| Pyridine-Derivative 2 | MCF-7 | Breast Cancer | 10.29 | Doxorubicin | 8.07 |
| Pyridine-Derivative 3 | HepG2 | Liver Cancer | 5.27 | 5-FU | - |
| Pyridine-Derivative 3 | MCF-7 | Breast Cancer | 0.5 | 5-FU | - |
Data is compiled from representative literature and is for illustrative purposes.[12]
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of novel kinase inhibitors. The following sections provide standardized methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for determining the IC50 value of a test compound against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[13][14][15][16][17][18][19]
Materials:
-
Recombinant Kinase (e.g., VEGFR-2, HER-2, PIM-1)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (at a concentration near the Km for the specific kinase)
-
Substrate (specific peptide or protein for the kinase)
-
Test Compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Workflow:
Caption: General workflow for a luminescence-based kinase assay.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a white assay plate.
-
Prepare a master mix containing the kinase, substrate, and ATP in kinase buffer.
-
Initiate the kinase reaction by adding the master mix to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the results to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of a test compound on the proliferation of cancer cells.[20][21][22][23]
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium
-
Test Compound (serially diluted)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear tissue culture plates
-
Multi-well spectrophotometer (plate reader)
Workflow:
Caption: Step-by-step workflow for the MTT cell proliferation assay.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for approximately 2 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its chemical handles allow for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective inhibitors against a range of therapeutically relevant kinases. The protocols and data presented herein provide a solid foundation for researchers to utilize this building block in their drug discovery efforts, with the ultimate goal of developing new and effective treatments for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. assaygenie.com [assaygenie.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIM1 - Wikipedia [en.wikipedia.org]
- 10. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. broadpharm.com [broadpharm.com]
- 22. atcc.org [atcc.org]
- 23. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients (APIs) using 5-Chloro-3-methylpyridine-2-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic routes and protocols for active pharmaceutical ingredients (APIs) derived from precursors related to 5-Chloro-3-methylpyridine-2-carbonitrile. The primary focus is on the synthesis of Nevirapine, a crucial antiretroviral drug. Additionally, the mechanism of action of Suvorexant, another relevant API with a heterocyclic structure, is discussed to provide broader context, although its synthesis does not directly commence from the titular compound based on current literature.
Synthesis of Nevirapine
This compound is a key precursor to 3-amino-2-chloro-4-methylpyridine (CAPIC), a strategic building block in the synthesis of Nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.
Synthetic Pathway Overview
The synthesis of Nevirapine from precursors of this compound involves a multi-step process. A common route proceeds through the formation of 2-chloro-4-methyl-3-pyridinecarbonitrile, which is then converted to 3-amino-2-chloro-4-methylpyridine (CAPIC). CAPIC is subsequently condensed with 2-chloronicotinoyl chloride and then cyclized to yield Nevirapine.
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-4-methyl-3-pyridinecarbonitrile
This protocol describes the chlorination of the hydroxyl group of 2-hydroxy-4-methyl-3-cyanopyridine, a derivative accessible from precursors related to this compound.
-
To a 250 mL flask equipped with a magnetic stirrer, add 10 g of 2-hydroxy-4-methyl-3-pyridinecarbonitrile.
-
Add 60 mL of phosphorus oxychloride (POCl₃).
-
Reflux the mixture for one hour.
-
After cooling, distill the excess POCl₃ under reduced pressure.
-
Pour the residue into water.
-
Filter the crystalline material and dry to yield 2-chloro-4-methyl-3-pyridinecarbonitrile.[1]
Protocol 2: Synthesis of 2-chloro-4-methylpyridine-3-carboxamide
This protocol details the hydrolysis of the nitrile group to a carboxamide.
-
Prepare a solution of 6.33 g of 2-chloro-4-methyl-3-pyridinecarbonitrile in 6 mL of concentrated sulfuric acid (H₂SO₄).
-
Stir the solution at 100°C for one hour.
-
Add ice water to the reaction mixture.
-
Make the solution alkaline with ammonium hydroxide.
-
Extract the product with ethyl acetate.
-
Dry the organic extract and remove the solvent to obtain a crystalline residue.
-
Recrystallize from ethyl acetate to yield pure 2-chloro-4-methylpyridine-3-carboxamide.[1]
Protocol 3: Synthesis of 3-amino-2-chloro-4-methylpyridine (CAPIC)
This protocol outlines the Hofmann rearrangement to convert the carboxamide to the primary amine.
-
Prepare a solution of sodium hydroxide (11.7 g) in 11 mL of water and cool to 0°C.
-
Slowly add bromine (14.6 g) to the cooled sodium hydroxide solution.
-
Add 10 g of 2-chloro-4-methylpyridine-3-carboxamide to the hypobromite solution.
-
Heat the mixture to 80°C for 20 minutes.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Dry the organic extract and remove the solvent to yield 3-amino-2-chloro-4-methylpyridine.
Protocol 4: Synthesis of Nevirapine from CAPIC
This protocol describes the final steps to synthesize Nevirapine.
-
Condensation: React 3-amino-2-chloro-4-methylpyridine (CAPIC) with 2-chloronicotinoyl chloride to form 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide.
-
Amination: Treat the resulting intermediate with cyclopropylamine to yield N-(2-chloro-4-methyl-3-pyridinyl)-2-(cyclopropylamino)-3-pyridinecarboxamide.
-
Cyclization: Cyclize the aminated intermediate in the presence of a strong base, such as sodium hydride (NaH), to form Nevirapine.[2]
Quantitative Data
| Reaction Step | Starting Material | Reagents | Product | Yield | Purity | Reference |
| Chlorination | 2-hydroxy-4-methyl-3-pyridinecarbonitrile | POCl₃ | 2-chloro-4-methyl-3-pyridinecarbonitrile | 89.2% | - | [1] |
| Hydrolysis | 2-chloro-4-methyl-3-pyridinecarbonitrile | H₂SO₄ | 2-chloro-4-methylpyridine-3-carboxamide | 69% | - | [1] |
| Hofmann Rearrangement | 2-chloro-4-methylpyridine-3-carboxamide | NaOH, Br₂ | 3-amino-2-chloro-4-methylpyridine (CAPIC) | 93.1% | 100.2% (HPLC) | [3] |
| Overall Yield (New CAPIC Process) | - | - | 2-chloro-3-cyano-4-picoline (CYCIC) | 77% | - | [4] |
| Final Cyclization to Nevirapine | N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridinecarboxamide | NaH | Nevirapine | 96% | 100% (HPLC) | [4] |
Mechanism of Action: Nevirapine
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. It binds to an allosteric site on the reverse transcriptase enzyme, which is distinct from the active site where DNA synthesis occurs.[5][6] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its function.[5][6] Consequently, the conversion of the viral RNA genome into DNA is blocked, halting the replication of the virus.[5][6]
Suvorexant: An Orexin Receptor Antagonist
While the synthesis of Suvorexant, an orexin receptor antagonist for treating insomnia, does not directly involve this compound based on published routes, its mechanism of action is relevant to drug development professionals working with heterocyclic APIs.
Mechanism of Action: Suvorexant
Suvorexant is a dual orexin receptor antagonist (DORA).[5] It functions by blocking the binding of the wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R and OX2R.[5] These receptors are located in brain regions that regulate wakefulness. By inhibiting the orexin system, suvorexant suppresses the wake drive, leading to an easier transition to and maintenance of sleep.
Disclaimer
The provided protocols are for informational purposes for qualified professionals. These reactions should only be carried out in a properly equipped laboratory setting by trained individuals. Appropriate safety precautions must be taken at all times. The yields and purities are based on literature reports and may vary.
References
- 1. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. Nevirapine, BIRG-0587, BI-RG-587, Viramune-药物合成数据库 [drugfuture.com]
- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 4. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 5. Suvorexant, a Novel Dual Orexin Receptor Antagonist, for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Nevirapine? [synapse.patsnap.com]
Application of 5-Chloro-3-methylpyridine-2-carbonitrile in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-3-methylpyridine-2-carbonitrile is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of various agrochemicals. Its substituted pyridine core is a common motif in a range of biologically active molecules, including herbicides and insecticides. The presence of the chloro, methyl, and nitrile functional groups provides multiple reaction sites for further chemical transformations, allowing for the construction of complex molecular architectures with desired agrochemical properties. This document provides detailed application notes, experimental protocols, and synthetic pathways illustrating the use of this compound and its derivatives in the synthesis of agrochemical compounds.
Key Synthetic Intermediate: 5-Chloro-3-methylpicolinic Acid
A primary application of this compound in agrochemical synthesis is its conversion to 5-chloro-3-methylpicolinic acid. This carboxylic acid derivative is a more versatile intermediate for the introduction of various functional groups and for coupling with other molecules to build the final agrochemical product.
Synthesis of 5-Chloro-3-methylpicolinic Acid
The synthesis of 5-chloro-3-methylpicolinic acid is achieved through the hydrolysis of this compound.
Experimental Protocol: Hydrolysis of this compound
Materials:
-
This compound
-
Ethanol (EtOH)
-
5.0 N Sodium Hydroxide (NaOH) solution
-
5 N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a solution of 5-chloro-3-methylpicolinonitrile (e.g., 24.0 g, 157 mmol) in ethanol (100 mL), add 5.0 N NaOH solution (110 mL, 550 mmol).[1]
-
Heat the resulting mixture to reflux at 90°C for 18 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with water and adjust the pH of the solution to 4 by the addition of 5N HCl.
-
A solid precipitate will form. Filter the solid and set it aside.
-
Extract the filtrate with ethyl acetate (2x).
-
Re-acidify the aqueous layer to pH 4 with 5N HCl and extract again with ethyl acetate (2x).
-
Combine all the ethyl acetate extracts, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Combine the solid obtained from the filtration and the concentrated extracts and dry in a vacuum oven at 40°C for 12 hours to yield the final product, 5-chloro-3-methylpicolinic acid.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Reaction Conditions | Yield |
| This compound | 5-Chloro-3-methylpicolinic acid | 5.0 N NaOH, 5 N HCl | Ethanol | Reflux at 90°C for 18 h | 89%[1] |
Characterization Data for 5-chloro-3-methylpicolinic acid:
-
LC/MS (ESI+): m/z = 172.0 (M+H)[1]
-
¹H NMR (400 MHz, CDCl₃): δ ppm 11.29 (br. s., 1H), 8.41 (d, J=1.76 Hz, 1H), 7.73 (d, J=1.76 Hz, 1H), 2.75 (s, 3H)[1]
Application in the Synthesis of Herbicidal and Insecticidal Scaffolds
While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its derivatives, particularly 5-chloro-3-methylpicolinic acid, are valuable precursors for the synthesis of various herbicidal and insecticidal compounds. The pyridine carboxylic acid moiety is a key component in several classes of herbicides.
Derivatives of 5-chloro-3-methylpicolinic acid can be further functionalized to create compounds that target specific biological pathways in weeds and insects. For example, the carboxylic acid group can be converted to an ester or an amide, or it can be used in coupling reactions to attach other molecular fragments, thereby modulating the biological activity of the final compound.
Synthetic Pathway from Precursor to Agrochemical Intermediate
Caption: Synthetic pathway from a pyridine precursor to a final agrochemical product.
Experimental Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of agrochemical intermediates from this compound is outlined below.
Caption: General experimental workflow for synthesis, work-up, and purification.
Conclusion
This compound is a valuable starting material for the synthesis of agrochemical intermediates, primarily through its conversion to 5-chloro-3-methylpicolinic acid. The protocols and data presented herein provide a foundation for researchers and scientists in the field of agrochemical development to utilize this compound in the creation of novel and effective crop protection agents. Further research into the derivatization of these intermediates holds the potential for the discovery of new herbicides and insecticides with improved efficacy and environmental profiles.
References
Application Note: Selective Hydrolysis of 5-Chloro-3-methylpyridine-2-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the selective hydrolysis of 5-Chloro-3-methylpyridine-2-carbonitrile to its corresponding amide, 5-Chloro-3-methylpyridine-2-carboxamide. The conversion of nitriles to amides is a crucial transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. However, the reaction often continues to the corresponding carboxylic acid.[1][2] This note details controlled hydrolysis methods under acidic and basic conditions designed to favor the formation of the desired amide product.
Introduction
The hydrolysis of a nitrile group is a fundamental reaction in organic chemistry for the synthesis of amides and carboxylic acids. The reaction can be catalyzed by either acid or base.[3][4] In acid-catalyzed hydrolysis, the nitrile is protonated, which increases its electrophilicity, making it susceptible to nucleophilic attack by water.[3][4] Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[5]
A significant challenge in nitrile hydrolysis is controlling the reaction to stop at the amide stage, as the amide can be further hydrolyzed to a carboxylic acid, often at a faster rate than the initial nitrile hydrolysis.[1] This document outlines protocols that employ specific conditions to maximize the yield of 5-Chloro-3-methylpyridine-2-carboxamide while minimizing the formation of the carboxylic acid byproduct.
Reaction Pathway and Mechanism
The hydrolysis proceeds in two potential stages. The first stage is the conversion of the nitrile to the amide. The second, often undesired, stage is the subsequent hydrolysis of the amide to the carboxylic acid.
Caption: General pathway for the hydrolysis of the nitrile to the target amide and the potential over-hydrolysis to a carboxylic acid byproduct.
Experimental Protocols
Two primary methods for the controlled hydrolysis are presented below: acid-catalyzed and base-catalyzed hydrolysis.
Method A: Acid-Catalyzed Hydrolysis with Sulfuric Acid
Concentrated acids can effectively hydrolyze nitriles to amides, as the high acid concentration limits the activity of water, which is required for the second hydrolysis step to the carboxylic acid.[1] This protocol is adapted from a procedure for a structurally similar compound.[6]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq).
-
Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (5-10 volumes) to the nitrile with stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice in a separate beaker.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Caution: This will generate CO2 gas.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Method B: Base-Catalyzed Hydrolysis with KOH in tert-Butanol
The use of potassium hydroxide in tert-butyl alcohol is an effective method for converting nitriles to amides while suppressing the formation of the carboxylic acid. The bulky solvent is believed to hinder the subsequent hydrolysis of the amide intermediate.
Materials:
-
This compound
-
Potassium Hydroxide (KOH)
-
tert-Butyl Alcohol
-
Deionized Water
-
1N Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Brine Solution
-
Anhydrous Sodium Sulfate
Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in tert-butyl alcohol (10 volumes) in a round-bottom flask with a magnetic stirrer.
-
Base Addition: Add powdered potassium hydroxide (1.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80-85°C) and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the tert-butanol.
-
Extraction: Dilute the residue with deionized water (10 volumes) and extract with dichloromethane (2 x 15 mL).
-
Neutralization & Wash: Combine the organic layers. If necessary, wash with a small amount of 1N HCl to neutralize any remaining base, followed by a wash with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Chloro-3-methylpyridine-2-carboxamide.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Summary of Reaction Conditions
The selection of the appropriate method depends on the substrate's stability and the desired scale of the reaction. The following table summarizes the key parameters for each protocol.
| Parameter | Method A: Acid-Catalyzed | Method B: Base-Catalyzed |
| Catalyst/Reagent | Concentrated H₂SO₄ | Potassium Hydroxide (KOH) |
| Solvent | None (H₂SO₄ acts as solvent) | tert-Butyl Alcohol |
| Temperature | 0°C to Room Temperature | Reflux (80-85°C) |
| Typical Time | 12-24 hours | 4-8 hours |
| Work-up | Ice quench, neutralization (NaHCO₃) | Solvent removal, extraction |
| Key Advantage | Simple setup | Milder, often higher selectivity |
| Key Disadvantage | Strongly corrosive, difficult work-up | Requires heating, removal of solvent |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and isolation of the target amide.
Caption: A stepwise workflow diagram illustrating the process from reaction setup to final product purification.
Troubleshooting and Considerations
-
Low Conversion: If the starting material is not fully consumed, consider increasing the reaction time or temperature. For the base-catalyzed method, ensure the KOH is finely powdered and anhydrous.
-
Formation of Carboxylic Acid: If significant amounts of the carboxylic acid byproduct are formed, reduce the reaction temperature and time. In the acid-catalyzed method, ensure the sulfuric acid is highly concentrated. For the base-catalyzed method, ensure water is not present in the initial reaction mixture.
-
Work-up Issues: The neutralization of concentrated sulfuric acid is highly exothermic and must be done slowly with efficient cooling.
-
Alternative Methods: For substrates sensitive to strong acid or base, alternative methods like enzyme-catalyzed hydrolysis using nitrile hydratases or metal-catalyzed hydration could be explored.[7] Ruthenium and other transition metal catalysts have been shown to facilitate the hydration of nitriles to amides under neutral conditions.[8]
References
- 1. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
Application Notes and Protocols for Nucleophilic Substitution on 5-Chloro-3-methylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for nucleophilic substitution on 5-Chloro-3-methylpyridine-2-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the substituted pyridine scaffold in a wide array of biologically active compounds. The protocols detailed below offer starting points for the synthesis of diverse derivatives, enabling the exploration of structure-activity relationships and the development of novel therapeutics.
Introduction to Nucleophilic Aromatic Substitution on Pyridine Rings
Nucleophilic aromatic substitution (SNAr) on pyridine rings is a fundamental transformation in heterocyclic chemistry. The electron-deficient nature of the pyridine ring, further enhanced by the presence of electron-withdrawing groups such as the nitrile group at the 2-position, facilitates the displacement of a leaving group, in this case, chloride, by a nucleophile. The reaction generally proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is a key factor influencing the reaction rate.
The reactivity of halopyridines in SNAr reactions is dependent on the position of the halogen and the nature of other substituents on the ring. For this compound, the chloro group is at a position activated by the nitrile group, making it susceptible to nucleophilic attack. Common nucleophiles employed in these reactions include amines, alcohols, and thiols, leading to the formation of the corresponding amino, alkoxy, and thioether derivatives.
In cases where direct SNAr is challenging, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed), provide powerful alternatives for the formation of C-N, C-O, and C-S bonds.
Reaction Conditions for Nucleophilic Substitution
The following tables summarize various reaction conditions for the nucleophilic substitution on this compound and closely related substrates. These conditions are categorized by the type of nucleophile.
Table 1: Reaction with Amine Nucleophiles (Amination)
| Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary/Secondary Amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | 70-95 (estimated) | Adapted from[1] |
| Anilines | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 60-90 (estimated) | Adapted from[2] |
| Ammonia equivalent (e.g., Benzophenone imine) | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 12 | 65-85 (estimated) | General Buchwald-Hartwig Conditions[3] |
| N-Heterocycles | CuI / Phenanthroline | K₂CO₃ | DMF | 120-150 | 24 | 50-80 (estimated) | General Ullmann Condensation Conditions[4] |
Table 2: Reaction with Alcohol Nucleophiles (Alkoxylation/Aryloxylation)
| Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aliphatic Alcohols | CuI / 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110 | 24 | 60-85 (estimated) | General Ullmann Condensation Conditions[5] |
| Phenols | CuI / N,N-Dimethylglycine | K₂CO₃ | Dioxane | 100 | 24 | 70-90 (estimated) | General Ullmann Condensation Conditions[6] |
| Alkoxides (e.g., NaOEt) | None (Microwave) | NaOEt | Ethanol | 160 | 0.5-1 | >90 (estimated for similar substrates) | [7] |
Table 3: Reaction with Thiol Nucleophiles (Thiolation)
| Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenols | CuI / L-proline | K₂CO₃ | DMSO | 90 | 12 | 70-95 (estimated) | General Ullmann Condensation Conditions[5] |
| Alkyl Thiols | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12-18 | 65-90 (estimated) | General Buchwald-Hartwig Conditions |
| 2-Aminoethanethiol HCl | NaOEt (from Na in EtOH) | NaOEt | Ethanol | 160 (Microwave) | 0.6 | ~95 (for 2-bromopyridines) | [7] |
Table 4: Other Transformations
| Reaction Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyanation | Zn(CN)₂, Pd(PPh₃)₄ | DMF | 105 | 20 | 65 (on 2-chloro-5-methylpyridin-3-amine) | [7] |
Experimental Protocols
The following are detailed experimental protocols adapted for the nucleophilic substitution on this compound based on established methodologies for similar substrates.
Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
This protocol describes a general procedure for the coupling of primary or secondary amines with this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the amine (1.2 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the Celite® pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-amino-3-methylpyridine-2-carbonitrile derivative.
Protocol 2: Copper-Catalyzed Alkoxylation (Ullmann Condensation)
This protocol outlines a general procedure for the synthesis of 5-alkoxy-3-methylpyridine-2-carbonitrile derivatives.
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).
-
Add this compound (1.0 mmol) and the alcohol (2.0 mmol).
-
Add anhydrous dioxane (5 mL).
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.
-
Wash the silica gel with additional ethyl acetate.
-
Concentrate the combined organic filtrates under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-alkoxy-3-methylpyridine-2-carbonitrile.
Visualizations
Diagram 1: General Workflow for Palladium-Catalyzed Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Diagram 2: Relationship of Nucleophilic Substitution Methods
Caption: Methods for Nucleophilic Substitution.
Concluding Remarks
The protocols and data presented herein serve as a valuable resource for the synthesis of novel 5-substituted-3-methylpyridine-2-carbonitrile derivatives. The choice of reaction conditions, particularly between direct SNAr and transition metal-catalyzed methods, will depend on the nucleophilicity of the coupling partner and the desired scale of the reaction. For less reactive nucleophiles, such as many anilines and alcohols, the Buchwald-Hartwig and Ullmann reactions are often essential for achieving good yields. Researchers are encouraged to use the provided protocols as a starting point and to optimize conditions for their specific substrates to achieve the desired outcomes. These synthetic routes open up avenues for the creation of new chemical entities with potential applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Synthesis of 5-Chloro-3-methylpicolinic Acid from 5-Chloro-3-methylpyridine-2-carbonitrile
These application notes provide a detailed protocol for the synthesis of 5-chloro-3-methylpicolinic acid, a valuable intermediate in pharmaceutical and agrochemical research, from 5-Chloro-3-methylpyridine-2-carbonitrile. The following sections outline the reaction, present key quantitative data, and provide a step-by-step experimental protocol and workflow visualization.
Introduction
This compound is a versatile pyridine-based building block. One of its key transformations is the hydrolysis of the nitrile group to a carboxylic acid, yielding 5-chloro-3-methylpicolinic acid. This conversion is a fundamental step in the synthesis of more complex molecules and is often employed in the development of new bioactive compounds. The protocol described herein is a robust method for achieving this transformation with a high yield.
Reaction Scheme
The overall reaction involves the base-catalyzed hydrolysis of the nitrile functional group of this compound to a carboxylate, followed by acidic workup to yield the final carboxylic acid product.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 5-chloro-3-methylpicolinic acid from this compound.[1]
| Parameter | Value |
| Starting Material | 5-Chloro-3-methylpicolinonitrile |
| Reagents | Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl) |
| Solvent | Ethanol (EtOH) |
| Reaction Temperature | 90 °C (Reflux) |
| Reaction Time | 18 hours |
| Product | 5-Chloro-3-methylpicolinic acid |
| Yield | 89% |
| Molecular Weight (Start) | 152.58 g/mol |
| Molecular Weight (Product) | 171.58 g/mol |
Experimental Protocol
This protocol details the hydrolysis of 5-chloro-3-methylpicolinonitrile to 5-chloro-3-methylpicolinic acid.[1]
Materials:
-
5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol)
-
5.0 N Sodium Hydroxide (NaOH) solution (110 ml, 550 mmol)
-
Ethanol (EtOH) (100 mL)
-
5 N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Water (for dilution and extraction)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
High vacuum oven
Procedure:
-
Reaction Setup: To a solution of 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol) in ethanol (100 mL) in a round-bottom flask, add 5.0 N NaOH solution (110 ml, 550 mmol).
-
Reflux: The resulting mixture is heated to reflux at 90°C for 18 hours.
-
Cooling and Concentration: After 18 hours, the reaction mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Acidification and Precipitation: The concentrated residue is diluted with water, and the pH of the solution is adjusted to 4 by the addition of 5N HCl. This will cause the product to precipitate as a solid.
-
First Filtration: The precipitated solid is collected by filtration and set aside.
-
Extraction: The filtrate is then extracted twice with ethyl acetate.
-
Second Acidification and Extraction: The aqueous layer from the extraction is re-acidified with 5N HCl to a pH of 4 and extracted again twice with ethyl acetate.
-
Drying and Concentration: The ethyl acetate extracts from all steps are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Product Isolation and Drying: The solid obtained from the filtration and the concentrated extracts are combined and dried in a high vacuum oven at 40°C for 12 hours to yield the final product, 5-chloro-3-methylpicolinic acid (24.1 g, 140 mmol, 89% yield).
Characterization Data:
-
LC/MS (ESI+): m/z = 172.0 (M+H)⁺
-
¹H NMR (400 MHz, CDCl₃): δ ppm 11.29 (br. s., 1H), 8.41 (d, J=1.76 Hz, 1H), 7.73 (d, J=1.76 Hz, 1H), 2.75 (s, 3H).
Visualization
The following diagrams illustrate the experimental workflow for the synthesis of 5-chloro-3-methylpicolinic acid.
Caption: Experimental workflow for the synthesis of 5-Chloro-3-methylpicolinic acid.
References
Scale-up Synthesis of 5-Chloro-3-methylpyridine-2-carbonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 5-Chloro-3-methylpyridine-2-carbonitrile and its derivatives. This key intermediate is valuable in the development of various pharmaceutical compounds, particularly as a scaffold for kinase inhibitors. The following sections detail scalable synthetic methodologies, present quantitative data for process optimization, and illustrate relevant biological pathways.
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its derivatives have shown promise as potent inhibitors of various protein kinases, which are crucial targets in oncology and immunology. The efficient and scalable synthesis of this intermediate is therefore critical for advancing drug discovery programs. This document outlines two primary scalable synthetic routes: Palladium-Catalyzed Cyanation and the Sandmeyer Reaction.
Synthetic Methodologies
Two robust and scalable methods for the synthesis of this compound are presented below.
Palladium-Catalyzed Cyanation of 2-Bromo-5-chloro-3-methylpyridine
This method involves the palladium-catalyzed substitution of a bromine atom with a cyanide group. It is a widely used and versatile method for the formation of aryl nitriles.
Experimental Workflow:
Caption: Palladium-Catalyzed Cyanation Workflow.
Protocol:
A solution of 2-Bromo-5-chloro-3-methylpyridine (45 g, 218 mmol), zinc cyanide (131 mmol), tris(dibenzylideneacetone)dipalladium(0) (5.45 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (10.90 mmol) in dimethylacetamide (40 mL) is heated to 110 °C for 4 hours.[1] Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are concentrated, and the residue is purified by silica gel column chromatography to yield the final product.
Sandmeyer Reaction of 2-Amino-5-chloro-3-methylpyridine
The Sandmeyer reaction provides an alternative route starting from the corresponding amine. This classic transformation involves the diazotization of an amine followed by displacement with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.
Experimental Workflow:
Caption: Sandmeyer Reaction Workflow.
Protocol:
2-Amino-5-chloro-3-methylpyridine is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt in situ. This solution is then added to a solution of copper(I) cyanide. The reaction mixture is heated to promote the displacement of the diazonium group with cyanide. After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by crystallization or column chromatography.
Quantitative Data Summary
The following tables summarize key quantitative data for the scale-up synthesis of this compound, allowing for comparison of different reaction conditions.
Table 1: Palladium-Catalyzed Cyanation - Comparison of Catalysts and Conditions
| Starting Material | Catalyst System | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-5-chloro-3-methylpyridine | Pd₂(dba)₃ / dppf | Zn(CN)₂ | DMA | 110 | 4 | 76 | [1] |
| Aryl Bromide | Pd(OAc)₂ / dppf | K₄[Fe(CN)₆] | DMAC | 120 | < 5 | 83-96 | |
| Aryl Chloride | Palladacycle P1 / XPhos | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O | 100 | 1 | 97 | [2] |
| Aryl Bromide | Pd(OAc)₂ (ligand-free) | K₄[Fe(CN)₆] | DMAC | 120 | < 5 | 83-96 |
Table 2: Sandmeyer Reaction - Process Parameters
| Starting Material | Diazotization Conditions | Cyanation Reagent | Catalyst | Temp. (°C) | Yield (%) | Reference |
| 2-Amino-3-carbonitriles | Isoamyl nitrite | - | CuCl₂ | 65 | 10-69 | [3] |
| Aryl Amines | NaNO₂, HCl | CuCN | - | RT | - | [3] |
| Aminoheterocycle | NaONO, aq. HCl | CuCl | - | 25 | - |
Applications in Drug Development: Kinase Inhibition
Derivatives of this compound have emerged as promising scaffolds for the development of kinase inhibitors. These compounds have been investigated for their potential to target various kinases involved in cancer and inflammatory diseases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Protein Kinase C theta (PKCθ), and Src kinase.
VEGFR-2 Signaling Pathway and Inhibition:
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block tumor angiogenesis and inhibit cancer progression.
Caption: Inhibition of VEGFR-2 Signaling Pathway.[4][5]
Safety Considerations for Scale-up
The scale-up of cyanation reactions requires careful consideration of safety due to the highly toxic nature of cyanide reagents.
-
Reagent Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations of cyanide salts should be performed in a well-ventilated fume hood.
-
Quenching: Excess cyanide should be quenched with an appropriate reagent (e.g., bleach or hydrogen peroxide) before disposal.
-
Waste Disposal: All cyanide-containing waste must be disposed of according to institutional and local regulations.
-
Emergency Preparedness: Have an emergency plan in place, including access to a cyanide antidote kit and trained personnel.
References
- 1. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 2. Protein kinase C(theta) in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 5-Chloro-3-methylpyridine-2-carbonitrile Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Chloro-3-methylpyridine-2-carbonitrile. Our goal is to help you optimize reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on the common palladium-catalyzed cyanation of a 2-halo-5-chloro-3-methylpyridine precursor.
Q1: My palladium-catalyzed cyanation reaction is showing low to no conversion of the starting material. What are the likely causes and how can I troubleshoot this?
A1: Low conversion in palladium-catalyzed cyanation is a frequent issue. Here are the primary causes and troubleshooting strategies:
-
Catalyst Deactivation: Cyanide ions can poison the palladium catalyst.
-
Solution: Ensure slow addition of the cyanide source to maintain a low concentration in the reaction mixture. Using a less soluble cyanide source like zinc cyanide (Zn(CN)₂) can also be beneficial. Some protocols suggest the use of additives that can protect the catalyst.
-
-
Poor Catalyst Quality or Activity: The palladium catalyst may be old, improperly stored, or not activated correctly.
-
Solution: Use a fresh batch of a high-quality palladium catalyst and ligand. Consider using a pre-catalyst that is readily activated under the reaction conditions. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
-
-
Insufficient Reaction Temperature or Time: The reaction may not have reached the necessary activation energy or has not been allowed to proceed to completion.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or GC/MS. If an increase in temperature doesn't improve the yield, consider extending the reaction time.
-
-
Impure Starting Materials or Solvents: Impurities in the starting halide or solvent can interfere with the catalytic cycle.
-
Solution: Ensure your 2-halo-5-chloro-3-methylpyridine is of high purity. Use anhydrous, degassed solvents to prevent quenching of the catalyst and unwanted side reactions.
-
Q2: I am observing a significant amount of a debrominated byproduct (5-chloro-3-methylpyridine) in my reaction mixture when starting from 2-bromo-5-chloro-3-methylpyridine. How can I minimize this side reaction?
A2: The formation of a dehalogenated byproduct is a known side reaction in palladium-catalyzed cross-coupling reactions. This occurs when the aryl halide is reduced instead of undergoing cyanation.
-
Troubleshooting Strategies:
-
Optimize Ligand-to-Metal Ratio: The choice and amount of phosphine ligand are critical. An insufficient amount of ligand can lead to the formation of palladium black, which can promote hydrodehalogenation. Experiment with slightly increasing the ligand-to-palladium ratio.
-
Choice of Base and Solvent: The nature of the base and solvent can influence the extent of this side reaction. Ensure your base is non-nucleophilic and your solvent is aprotic and anhydrous.
-
Control Reaction Temperature: Higher temperatures can sometimes favor the reduction pathway. Try running the reaction at the lowest temperature that still allows for efficient cyanation.
-
Q3: The purification of my this compound is proving difficult, and I'm getting impure fractions from column chromatography. What can I do?
A3: Purification of pyridine derivatives can be challenging due to their polarity and potential to streak on silica gel.
-
Troubleshooting Purification:
-
Column Chromatography:
-
Tailing: If you observe significant tailing of your product spot on TLC, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system.
-
Co-eluting Impurities: If impurities are co-eluting with your product, try a different solvent system with varying polarity or consider using a different stationary phase like alumina.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. Screen various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Acid-Base Extraction: As a pyridine derivative, your product is basic. You can perform an acid-base extraction to separate it from non-basic impurities. Dissolve the crude material in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). Then, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract the purified product back into an organic solvent.
-
Data Presentation: Comparison of Synthetic Methods
While the palladium-catalyzed cyanation of 2-bromo-5-chloro-3-methylpyridine is a well-documented method, other synthetic routes are also possible. The following table summarizes potential methods for the synthesis of this compound. Please note that yields can vary significantly based on specific reaction conditions and scale.
| Synthetic Method | Starting Material | Key Reagents | Typical Yield | Notes |
| Palladium-Catalyzed Cyanation | 2-Bromo-5-chloro-3-methylpyridine | Pd₂(dba)₃, dppf, Zn(CN)₂ | ~76%[1] | A common and relatively high-yielding method. Requires careful control of reaction conditions to avoid catalyst deactivation and side reactions. |
| Sandmeyer Reaction | 2-Amino-5-chloro-3-methylpyridine | 1. NaNO₂, HCl 2. CuCN, KCN | Moderate to Good | A classic method for introducing a nitrile group. Can generate significant byproducts, including phenols and biaryls, if not optimized. |
| Rosenmund-von Braun Reaction | 2,5-Dichloro-3-methylpyridine | CuCN | Variable | A copper-mediated cyanation that often requires high temperatures. Purification can be challenging due to the use of stoichiometric copper salts. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 2-Bromo-5-chloro-3-methylpyridine[1]
This protocol describes a common method for the synthesis of this compound.
Materials:
-
2-Bromo-5-chloro-3-methylpyridine
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Dimethylacetamide (DMA), anhydrous
-
Ethyl acetate
-
Water
Procedure:
-
To a reaction vessel, add 2-Bromo-5-chloro-3-methylpyridine, zinc cyanide, tris(dibenzylideneacetone)dipalladium(0), and 1,1'-bis(diphenylphosphino)ferrocene in anhydrous dimethylacetamide under an inert atmosphere.
-
Heat the reaction mixture to 110 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the synthesis and troubleshooting of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Synthetic pathways to this compound.
References
Technical Support Center: Synthesis of 5-Chloro-3-methylpyridine-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Chloro-3-methylpyridine-2-carbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the palladium-catalyzed cyanation of 2-Bromo-5-chloro-3-methylpyridine.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Catalyst Inactivity: The palladium catalyst can be poisoned by excess cyanide ions, leading to deactivation.[1][2][3] | - Ensure anhydrous reaction conditions, as water can affect catalyst activity. - Consider using a less soluble cyanide source to maintain a low concentration of free cyanide. - The addition of a co-catalyst or additive, such as zinc formate dihydrate, may help reactivate the palladium catalyst.[2] |
| Poor Quality Starting Material: Impurities in the 2-Bromo-5-chloro-3-methylpyridine starting material can interfere with the reaction.[4] | - Verify the purity of the starting material using analytical techniques like GC-MS or NMR. - If necessary, purify the starting material before use. | |
| Presence of Starting Material in Product | Incomplete Reaction: The reaction may not have gone to completion. | - Increase the reaction time or temperature. - Increase the catalyst loading. |
| Presence of Amide or Carboxylic Acid Impurity | Hydrolysis of the Nitrile Group: The nitrile group is susceptible to hydrolysis to the corresponding primary amide (5-Chloro-3-methylpyridine-2-carboxamide) or carboxylic acid (5-Chloro-3-methylpyridine-2-carboxylic acid), especially during aqueous workup or if moisture is present in the reaction.[5][6][7] | - Minimize contact with water during the reaction and workup. - Use anhydrous solvents and reagents. - Perform the workup at a lower temperature to reduce the rate of hydrolysis. |
| Formation of Unidentified Byproducts | Side Reactions: Undesired side reactions may be occurring due to the reaction conditions or impurities. | - Optimize the reaction temperature; higher temperatures can sometimes lead to more side products. - Analyze the byproducts by LC-MS or GC-MS to identify their structures and propose a formation mechanism. This can help in adjusting the reaction conditions to minimize their formation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent method is the palladium-catalyzed cyanation of 2-Bromo-5-chloro-3-methylpyridine using a cyanide source such as zinc cyanide (Zn(CN)₂).[8] This reaction typically employs a palladium catalyst, like tris(dibenzylideneacetone)dipalladium(0), and a phosphine ligand, such as 1,1'-bis(diphenylphosphino)ferrocene, in a suitable solvent like dimethylacetamide.[8]
Q2: What are the most common byproducts I should expect in the synthesis of this compound?
A2: The most common byproducts are typically:
-
5-Chloro-3-methylpyridine-2-carboxamide: Formed by the partial hydrolysis of the nitrile group.
-
5-Chloro-3-methylpyridine-2-carboxylic acid: Formed by the complete hydrolysis of the nitrile group.[6]
-
Unreacted 2-Bromo-5-chloro-3-methylpyridine: Resulting from an incomplete reaction.
Q3: How can I minimize the formation of the amide and carboxylic acid byproducts?
A3: To minimize hydrolysis, it is crucial to maintain anhydrous conditions throughout the reaction and workup. Use dry solvents and reagents, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). During the workup, minimize the contact time with aqueous solutions and keep the temperature low.
Q4: My reaction is sluggish and gives a low yield. What can I do to improve it?
A4: A sluggish reaction can be due to several factors. First, ensure your palladium catalyst is active and not poisoned. You can try adding fresh catalyst or using additives to regenerate it. Second, verify the purity of your starting material, as impurities can inhibit the catalyst.[4] Finally, you can try increasing the reaction temperature or extending the reaction time, but be mindful that this might also increase the formation of degradation byproducts.
Q5: Are there any specific analytical methods to detect the common byproducts?
A5: Yes, you can use a combination of techniques:
-
Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress and initial identification of spots corresponding to starting material, product, and major byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile components, including the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is particularly useful for identifying less volatile byproducts like the amide and carboxylic acid.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify impurities.
Experimental Protocol: Palladium-Catalyzed Cyanation
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
2-Bromo-5-chloro-3-methylpyridine
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous dimethylacetamide (DMA)
-
Ethyl acetate
-
Water
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen), add 2-Bromo-5-chloro-3-methylpyridine (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.025 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.05 eq).
-
Add anhydrous dimethylacetamide to the flask.
-
Heat the reaction mixture to 110 °C and stir for 4 hours.[8]
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.[8]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the desired this compound.[8]
Byproduct Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and mitigating common byproducts.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 6. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 8. This compound | 156072-84-3 [chemicalbook.com]
Technical Support Center: Purification of 5-Chloro-3-methylpyridine-2-carbonitrile
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5-Chloro-3-methylpyridine-2-carbonitrile by recrystallization.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Q1: I'm having trouble selecting a suitable solvent for recrystallization. Where should I start?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature.[1] Given its polar nitrile and pyridine functionalities, good starting points for solvent screening include alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and aromatic hydrocarbons (toluene).[1][2][3] Mixed solvent systems, such as ethanol/water, acetone/water, or toluene/hexane, can also be effective.[1] A systematic approach involves testing the solubility of a small amount of your crude product in various solvents at both room and elevated temperatures to identify the optimal system.[4]
Q2: My compound has "oiled out" and formed a liquid layer instead of crystals. What should I do?
A2: Oiling out occurs when the solute separates from the solution as a liquid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.[5] To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[5][6] Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective once the solution has cooled.[5]
Q3: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?
A3: A lack of crystal formation is often due to the solution being too dilute (excess solvent used) or supersaturation has not been achieved.[6] First, try inducing crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[6] If crystals still do not appear, you can cool the solution further in an ice bath.[7] If these methods fail, it may be necessary to reduce the solvent volume by gentle heating or using a rotary evaporator and then attempting the cooling process again.[6]
Q4: The recovery of my purified product is very low. What are the potential causes and solutions?
A4: Low recovery can result from several factors:
-
Using too much solvent: This keeps a significant amount of the product dissolved in the mother liquor. Always use the minimum amount of hot solvent required to fully dissolve the crude product.[1][4][5]
-
Premature crystallization: If the product crystallizes during a hot filtration step, it will be lost. Ensure the funnel and receiving flask are preheated to prevent this.[1]
-
Inefficient transfer: Product can be lost when transferring between flasks or during filtration. Rinse the crystallization flask with a small amount of the ice-cold mother liquor and add this to the filter funnel to recover residual crystals.[1]
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are too soluble will lead to product loss. Use a minimal amount of ice-cold recrystallization solvent for washing.[7]
Q5: My final product is discolored. How can I remove colored impurities?
A5: Colored impurities can often be removed by adding a small amount of activated charcoal (Norit) to the hot solution before filtration. Add the charcoal to the dissolved compound, swirl, and gently boil for a few minutes. The colored impurities adsorb to the surface of the charcoal. Remove the charcoal by performing a hot filtration before allowing the solution to cool and crystallize. Be cautious not to add too much charcoal, as it can also adsorb your desired product and reduce the yield.
Illustrative Solvent Screening Data
The selection of an appropriate solvent is critical for successful recrystallization. The following table provides illustrative solubility data for this compound in common laboratory solvents. Note: This data is for demonstration purposes and should be confirmed experimentally.
| Solvent | Structure | Polarity | Solubility at 25°C ( g/100 mL) | Solubility at Boiling ( g/100 mL) | Suitability Assessment |
| Water | H₂O | High | Very Low | Low | Poor as single solvent; potential as anti-solvent. |
| Ethanol | C₂H₅OH | High | Moderate | Very High | Good Candidate. High capacity, good differential. |
| Acetone | CH₃COCH₃ | Medium-High | High | Very High | Potentially too soluble at room temperature. |
| Ethyl Acetate | CH₃COOC₂H₅ | Medium | Low | High | Good Candidate. Good solubility differential. |
| Toluene | C₆H₅CH₃ | Low | Low | Moderate | Possible, but may have lower capacity. |
| Hexane | C₆H₁₄ | Very Low | Insoluble | Very Low | Poor as single solvent; potential as anti-solvent. |
Detailed Experimental Protocol
This protocol provides a general methodology for the recrystallization of this compound. The optimal solvent and volumes should be determined on a small scale first.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a boiling chip or magnetic stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent just until all of the solid has dissolved. Avoid adding an excess of solvent to maximize yield.[4]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes while swirling.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot filtration. Preheat a funnel (stemless or short-stemmed) and a clean receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and rapidly pour the hot solution through it.[7] This step prevents the desired compound from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass. Allow the solution to cool slowly to room temperature without disturbance.[4] Slow cooling promotes the formation of larger, purer crystals.[5] Once the flask has reached room temperature, you may place it in an ice-water bath to maximize crystal formation.[7]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[1]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (the same solvent used for the recrystallization) to rinse away any remaining mother liquor.[4]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Recrystallization Workflow
The following diagram illustrates the logical steps and decision points in a typical recrystallization experiment.
Caption: A workflow for troubleshooting common issues during recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. rubingroup.org [rubingroup.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. web.mnstate.edu [web.mnstate.edu]
Navigating the Purification of 5-Chloro-3-methylpyridine-2-carbonitrile Derivatives: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the purification of novel compounds is a critical and often challenging step. This technical support center provides a comprehensive guide to column chromatography conditions for 5-Chloro-3-methylpyridine-2-carbonitrile and its derivatives. Here, you will find detailed troubleshooting advice in a user-friendly FAQ format, experimental protocols, and a clear summary of quantitative data to streamline your purification process.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the column chromatography of this compound derivatives.
Q1: What are the recommended starting conditions for purifying this compound?
A typical starting point for purification is silica gel column chromatography. A common mobile phase is a gradient of ethyl acetate in hexane. For instance, a gradient of 0-60% ethyl acetate in hexane has been successfully used.[1]
Q2: My pyridine derivative is showing poor separation (peak tailing) on a silica gel column. What could be the cause and how can I fix it?
Peak tailing for basic compounds like pyridine derivatives on silica-based columns is often due to interactions with acidic silanol groups on the silica surface.[2][3] To mitigate this, consider the following:
-
Add a basic modifier: Incorporating a small amount of a basic solvent, such as triethylamine or ammonia, into your mobile phase can neutralize the acidic silanol groups and improve peak shape.
-
Use a different stationary phase: Consider using deactivated silica gel, alumina, or a reversed-phase column (e.g., C18) for better results with basic compounds.[4]
Q3: I'm not seeing my compound elute from the column. What should I do?
There are several potential reasons for a compound not eluting:
-
Incorrect mobile phase: The mobile phase may not be polar enough to elute your compound. Try gradually increasing the polarity of your solvent system.
-
Compound decomposition: The compound might be unstable on silica gel.[4] You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then developing it to see if any degradation has occurred.
-
Strong adsorption: Your compound may be too polar and strongly adsorbed to the stationary phase. In this case, a more aggressive solvent system or a different stationary phase like reversed-phase silica might be necessary.[4]
Q4: How can I effectively separate isomers of my this compound derivative?
Separating isomers can be challenging due to their similar physicochemical properties.[5] Here are some strategies:
-
Optimize the stationary phase: Standard C18 columns may not be sufficient. Consider columns with different selectivities, such as phenyl or fluorinated phases, which can offer alternative interaction mechanisms like π-π interactions.[5]
-
Vary the mobile phase: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.[5] Fine-tuning the mobile phase composition is crucial for resolving closely eluting isomers.
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography of this compound
This protocol is based on a documented purification procedure.[1]
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into a glass column. Allow the silica to settle, ensuring a well-packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with 100% hexane and gradually increase the proportion of ethyl acetate up to 60%. The exact gradient can be optimized based on TLC analysis of the crude mixture.
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound using thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data Summary
The following table summarizes typical column chromatography conditions for pyridine derivatives.
| Compound Class | Stationary Phase | Mobile Phase / Eluent | Gradient | Detection | Reference |
| This compound | Silica Gel | Ethyl acetate/Hexane | 0-60% Ethyl Acetate | LC/MS (ESI+) | [1] |
| 5-Chloro-3-nitropyridine-2-carbonitrile | Silica Gel | Dichloromethane/Petroleum ether | 1:1 | Not specified | [6] |
| Pyridine Derivatives (General) | Reversed-Phase (e.g., C18) | Acetonitrile/Water with additives (e.g., formic acid, ammonium formate) | Gradient or Isocratic | UV, LC/MS | [7][8][9] |
| Aminopyridine Isomers | SHARC 1 (Hydrogen-Bonding) | Acetonitrile/Methanol with formic acid and ammonium formate | Isocratic | UV, LC/MS | [10] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound derivatives.
Caption: A stepwise workflow for troubleshooting column chromatography.
References
- 1. This compound | 156072-84-3 [chemicalbook.com]
- 2. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 3. agilent.com [agilent.com]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
Technical Support Center: Suzuki Coupling with 5-Chloro-3-methylpyridine-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 5-Chloro-3-methylpyridine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling with this compound challenging?
A1: The Suzuki coupling of this compound presents several challenges due to a combination of electronic and steric factors. Chloropyridines are generally less reactive than their bromo or iodo counterparts because of the strong Carbon-Chlorine (C-Cl) bond, which makes the oxidative addition step in the catalytic cycle more difficult.[1][2] The electron-withdrawing nature of the 2-cyano group can further modulate the electronic properties of the pyridine ring. Additionally, the 3-methyl group introduces steric hindrance around the reaction center, which can impede the approach of the palladium catalyst and the boronic acid coupling partner.[3][4]
Q2: What are the most common reasons for a failed or low-yielding reaction with this substrate?
A2: The most common reasons for failure or low yields include:
-
Inactive Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient to activate the C-Cl bond.[5]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[5]
-
Suboptimal Reaction Conditions: Inappropriate choice of base, solvent, or temperature can prevent the reaction from proceeding efficiently.
-
Side Reactions: Competing reactions such as dehalogenation, homocoupling of the boronic acid, or protodeboronation can consume starting materials and reduce the yield of the desired product.
Q3: How do the substituents on this compound specifically affect the reaction?
A3:
-
5-Chloro: As a chloro-substituted pyridine, it requires a highly active catalyst for the oxidative addition step to occur efficiently.[2]
-
3-Methyl: This group introduces steric hindrance near the reactive site, which can slow down the reaction rate. Bulky ligands on the palladium catalyst are often necessary to overcome this steric clash.[3][4]
-
2-Carbonitrile (Cyano Group): The electron-withdrawing nature of the nitrile group can influence the reactivity of the pyridine ring. While electron-withdrawing groups can sometimes facilitate oxidative addition, the overall electronic effect in this specific arrangement needs to be considered when optimizing conditions.
Troubleshooting Guide
Problem 1: Low to No Product Yield
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst System | Switch to a more active catalyst system. For chloropyridines, especially sterically hindered ones, highly active catalysts are crucial. Recommended Catalyst/Ligand Combinations: * Buchwald Ligands: SPhos, XPhos, or RuPhos are known to be effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature, which facilitates oxidative addition.[5][6] * N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type precatalysts can also be highly effective.[4] Increase catalyst loading. If you observe some product formation, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might improve the yield. |
| Catalyst Inhibition | Use bulky ligands. Ligands like those mentioned above (SPhos, XPhos) can create a sterically hindered environment around the palladium center, which can prevent the pyridine nitrogen from coordinating and deactivating the catalyst.[5] |
| Ineffective Base | Screen different bases. The base plays a critical role in activating the boronic acid for transmetalation. * Strong, non-nucleophilic bases are often preferred for challenging couplings. Consider screening K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] * For base-sensitive substrates, a milder base like KF might be beneficial, although it could lead to lower reaction rates.[7] |
| Inappropriate Solvent | Optimize the solvent system. A solvent or solvent mixture that ensures the solubility of all reactants is essential. * Commonly used solvents for Suzuki couplings include dioxane, toluene, or DMF, often with the addition of water to help dissolve the inorganic base.[1] * For anhydrous conditions, which can sometimes mitigate side reactions, ensure all solvents are rigorously dried. |
| Insufficient Reaction Temperature | Increase the reaction temperature. Many Suzuki couplings of chloropyridines require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.[1] Consider using a higher boiling point solvent if necessary. |
| Oxygen Sensitivity | Ensure rigorous degassing. The active Pd(0) catalyst is sensitive to oxygen and can be easily deactivated.[1] * Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. * Maintain a positive pressure of inert gas throughout the reaction. |
Problem 2: Significant Side Product Formation
| Side Product | Possible Cause | Recommended Solution |
| Dehalogenation (Replacement of Cl with H) | Can be caused by certain phosphine ligands and bases, particularly at high temperatures. | * Try a different, bulkier ligand. * Use a milder base. * Lower the reaction temperature. |
| Homocoupling of Boronic Acid | Often promoted by the presence of oxygen or an excess of palladium catalyst. | * Ensure meticulous degassing of the reaction mixture. * Use the minimum effective amount of palladium catalyst. |
| Protodeboronation (Cleavage of the C-B bond of the boronic acid) | Can occur with unstable boronic acids, especially at elevated temperatures and in the presence of water. | * Use milder reaction conditions (lower temperature, shorter reaction time). * Consider using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[8] * Running the reaction under anhydrous conditions can also help.[5] |
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) sources.[2][7] |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands that are effective for activating C-Cl bonds and preventing catalyst inhibition.[5][6] |
| Catalyst Loading | 2-5 mol% Pd | Higher loading may be necessary for this challenging substrate. |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that are often effective in difficult couplings.[1] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Good for dissolving both organic and inorganic reagents.[1] |
| Temperature | 100-110 °C | Elevated temperatures are often required for C-Cl bond activation. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation by oxygen. |
Experimental Protocols
General Protocol for a Trial Suzuki Coupling Reaction
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Degassing: Subject the reaction mixture to a few cycles of vacuum and backfilling with an inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: A troubleshooting workflow for a failed Suzuki coupling reaction.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal in 5-Chloro-3-methylpyridine-2-carbonitrile Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving 5-Chloro-3-methylpyridine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions with this compound challenging?
The primary difficulty in removing palladium from reactions involving this compound stems from the compound's molecular structure. The nitrogen atom in the pyridine ring can act as a strong ligand, coordinating with palladium species. This coordination can render the palladium catalyst soluble in the reaction mixture, making its removal by simple filtration ineffective.
Q2: What are the common methods for removing palladium catalysts in this context?
Several methods are employed to remove palladium catalysts from reactions involving pyridine derivatives. The choice of method depends on the nature of the catalyst (homogeneous or heterogeneous) and the specific palladium species present. Common techniques include:
-
Filtration: Primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C) or when palladium has precipitated.[1]
-
Adsorption (Scavenging): This involves using materials that selectively bind to palladium, which are then removed by filtration. Common adsorbents include activated carbon and specialized solid-supported metal scavengers.[2]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities in the mother liquor.[2]
-
Chromatography: Column chromatography can be effective in separating the desired product from the palladium catalyst.
Q3: How do I choose the best palladium removal method for my experiment?
The optimal method depends on several factors, including:
-
The form of the palladium residue: Is it a heterogeneous solid (e.g., Pd/C) or a soluble homogeneous species?
-
The desired level of purity: Regulatory limits for residual palladium in active pharmaceutical ingredients (APIs) are often in the low parts per million (ppm) range.
-
The scale of the reaction: Cost and ease of handling are important considerations for larger-scale syntheses.
-
The nature of your product: The stability and solubility of this compound and its derivatives will influence the choice of solvents and purification techniques.
Below is a decision-making workflow to help guide your selection process.
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Issue 1: High residual palladium levels after filtration through Celite.
-
Possible Cause: The palladium species are likely soluble or colloidal, passing through the Celite pad. The nitrogen on the pyridine ring of your product may be chelating with the palladium, keeping it in solution.
-
Suggested Solutions:
-
Employ a Scavenger: Treat the filtrate with activated carbon or a specialized solid-supported scavenger. Thiol-based or triamine-based scavengers are often effective for palladium.
-
Optimize Scavenging Conditions: If using a scavenger, try increasing the temperature (e.g., to 50 °C) and/or extending the treatment time (e.g., up to 24 hours) to improve its efficiency.[3]
-
Consider a different filtration aid: In some cases, using a finer filter aid or a membrane filter in addition to Celite may be beneficial.
-
Issue 2: Significant product loss during purification.
-
Possible Cause: Non-specific adsorption of your product, this compound, onto the purification medium, especially activated carbon.[4]
-
Suggested Solutions:
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.
-
Wash the Adsorbent: After filtration, thoroughly wash the scavenger or activated carbon with fresh solvent to recover any adsorbed product.
-
Switch to a More Selective Scavenger: Specialized solid-supported scavengers may have a lower affinity for your product compared to activated carbon.
-
Change the Purification Method: If product loss remains high, consider alternative methods like crystallization or column chromatography.
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variations in the final state of the palladium catalyst (e.g., different oxidation states or coordination environments) at the end of the reaction.
-
Suggested Solutions:
-
Standardize Reaction Work-up: Ensure a consistent work-up procedure for each batch before palladium removal.
-
Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.
-
Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed form.
-
Data Presentation: Comparison of Palladium Scavengers
The following table summarizes the performance of various palladium scavengers. While this data is not specific to this compound, it provides a useful comparison of their general effectiveness.
| Scavenger Type | Support | Typical Loading | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Notes |
| Thiol | Silica | 3-5 equiv. | >1000 | <10 | >99% | Broadly effective for various palladium species.[3] |
| MP-TMT | Polystyrene | 0.2 wt% | 330 | 7 | ~98% | High loading capacity and efficiency in polar aprotic solvents.[5] |
| Activated Carbon | - | 0.2 wt% | 300 | <1 | >99% | Cost-effective, but may lead to product loss.[5] |
| PhosphonicS SPM32 | Silica | 2 mL resin | - | - | 98.7% in 2h | Effective for Pd(OAc)₂ in acetonitrile.[6] |
Experimental Protocols
Below are detailed methodologies for common palladium removal techniques.
Protocol 1: Filtration through Celite
This method is suitable for removing heterogeneous palladium catalysts (e.g., Pd/C).
-
Prepare the Filter Pad: In a Büchner or sintered glass funnel, place a piece of filter paper and add a 1-2 cm layer of Celite. Gently compact the Celite to form a level bed.
-
Pre-wet the Pad: Pour a small amount of the reaction solvent over the Celite pad and apply a gentle vacuum to pull the solvent through, which helps to compact the pad and prevent cracking.
-
Filter the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite pad under a gentle vacuum.
-
Wash the Pad: Wash the Celite pad with fresh solvent to ensure complete recovery of the product.
-
Collect the Filtrate: The combined filtrate contains your product and any soluble palladium species.
Protocol 2: Activated Carbon Treatment
This protocol is used to remove soluble or colloidal palladium species.
-
Dissolve the Crude Product: Dissolve the crude product in a suitable solvent (e.g., THF, Toluene, DCM).
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Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours.
-
Filter: Filter the mixture through a pad of Celite to remove the activated carbon.
-
Wash and Concentrate: Wash the carbon/Celite cake with fresh solvent, combine the filtrates, and concentrate under reduced pressure.
Protocol 3: Solid-Supported Scavenger Treatment
This protocol utilizes a functionalized scavenger for more selective palladium removal.
-
Dissolve the Crude Product: Dissolve the crude product in an appropriate solvent.
-
Add the Scavenger: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.[2]
-
Agitate the Mixture: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.
-
Filter: Remove the solid scavenger by filtration through a pad of Celite or a suitable filter.
-
Wash and Concentrate: Wash the Celite pad with fresh solvent, combine the filtrates, and concentrate to obtain the purified product.
The general workflow for a scavenging experiment is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ingentaconnect.com [ingentaconnect.com]
Work-up procedure for reactions involving 5-Chloro-3-methylpyridine-2-carbonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-3-methylpyridine-2-carbonitrile. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical work-up procedure for reactions involving this compound?
A common work-up procedure for reactions involving this compound, particularly after a synthesis like a palladium-catalyzed cyanation, involves the following steps:
-
Quenching: The reaction mixture is cooled to room temperature.
-
Dilution: The mixture is diluted with an organic solvent, such as ethyl acetate, and water.
-
Extraction: The product is extracted into the organic layer. The aqueous layer is often extracted multiple times to maximize recovery.
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Washing: The combined organic layers are washed with brine to remove residual water and inorganic salts.
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Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: The drying agent is removed by filtration, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is then purified, typically by silica gel column chromatography.[1]
Q2: I am having trouble purifying my this compound derivative by column chromatography. What can I do?
Pyridine-containing molecules can be challenging to purify via column chromatography due to their polarity and basicity, which can lead to tailing on silica gel. Here are some troubleshooting tips:
-
Solvent System: A common eluent system is a gradient of ethyl acetate in hexanes.[1]
-
Basic Modifier: To minimize tailing, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent system.
-
Deactivating Silica Gel: You can deactivate the silica gel by pre-treating it with a solvent system containing triethylamine.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase, such as alumina (neutral or basic).
Q3: What are some common side reactions to be aware of during the synthesis of this compound via palladium-catalyzed cyanation?
In palladium-catalyzed cyanation reactions of aryl halides, a common issue is catalyst deactivation. This can occur due to the strong coordination of excess cyanide ions to the palladium center, forming inactive palladium-cyanide complexes.[2][3] The presence of moisture can also be detrimental, as it can lead to the formation of hydrogen cyanide (HCN), which is highly reactive towards the Pd(0) catalyst.[3]
Troubleshooting Guide
This guide addresses common issues encountered during reactions and work-up of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Monitor the reaction closely by TLC or LC-MS to ensure completion. Consider increasing the reaction time or temperature if necessary. |
| Catalyst deactivation (in cross-coupling reactions). | Use a co-catalyst like a zinc salt to help prevent catalyst poisoning by cyanide.[4] Ensure anhydrous reaction conditions. | |
| Product loss during work-up. | Check the aqueous layer for your product, as polar pyridine compounds can have some water solubility. Minimize the number of transfer steps. | |
| Impure Product After Work-up | Presence of residual catalyst (e.g., palladium). | Consider a wash with an aqueous solution of a chelating agent like ammonium chloride.[5] Specialized scavengers can also be used to remove residual palladium. |
| Presence of inorganic salts (e.g., zinc salts). | Thoroughly wash the organic layer with water or brine. In some cases, precipitation and filtration of the salts from the organic solution may be necessary.[6] | |
| Formation of byproducts. | Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side reactions. | |
| Difficulty in Purification | Tailing on silica gel column. | Add a small amount of triethylamine to the eluent. Use deactivated silica gel or an alternative stationary phase like alumina. |
| Co-elution of impurities. | Try a different solvent system for column chromatography. Consider purification by recrystallization if the product is a solid. | |
| Reaction Not Progressing | Poor quality of reagents or solvents. | Use freshly purified or high-purity reagents and anhydrous solvents. |
| Inactive catalyst. | Use a fresh batch of catalyst or a pre-catalyst that forms the active species more reliably. |
Experimental Protocols
Hydrolysis of this compound to 5-Chloro-3-methylpicolinic acid[7]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Base: Add a 5.0 N aqueous solution of sodium hydroxide (NaOH) (3.5 eq).
-
Heating: Heat the mixture to reflux (approximately 90 °C) and maintain for 18 hours.
-
Cooling and Concentration: After cooling the reaction mixture to room temperature, concentrate it under reduced pressure to remove the ethanol.
-
Dilution and Acidification: Dilute the residue with water and adjust the pH of the solution to 4 by the dropwise addition of 5 N hydrochloric acid (HCl). A solid will precipitate.
-
Filtration: Collect the precipitated solid by filtration.
-
Extraction: Extract the filtrate with ethyl acetate.
-
Further Acidification and Extraction: Acidify the aqueous layer again to pH 4 with 5 N HCl and perform a second extraction with ethyl acetate.
-
Combine and Dry: Combine all the ethyl acetate extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Combine the solid obtained from filtration and the concentrated organic extracts and dry in a vacuum oven to yield 5-chloro-3-methylpicolinic acid.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Decision-making flowchart for troubleshooting reactions.
References
- 1. This compound | 156072-84-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. US6921487B2 - Removal of zinc salts from nonaqueous synthesis solutions comprising zinc alkoxides or zinc amides - Google Patents [patents.google.com]
Managing reaction exotherms in 5-Chloro-3-methylpyridine-2-carbonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction exotherms during the synthesis of 5-Chloro-3-methylpyridine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound where exotherm management is a consideration?
A1: Two common synthesis routes are the palladium-catalyzed cyanation of 2-bromo-5-chloro-3-methylpyridine and the hydrolysis of this compound to its corresponding carboxylic acid. While these reactions are typically conducted at elevated temperatures, improper control during reagent addition or scaling up can lead to exothermic events.
Q2: What is a reaction exotherm and why is it a concern in this synthesis?
A2: A reaction exotherm is the release of heat by a chemical reaction. In the synthesis of this compound, uncontrolled exotherms can lead to a rapid increase in temperature, potentially causing solvent to boil, increasing pressure, and leading to the formation of impurities or decomposition of the product. In severe cases, it can result in a runaway reaction.
Q3: Which specific steps in the synthesis are most likely to be exothermic?
A3: For the palladium-catalyzed cyanation, the initial coordination of the reagents and the catalytic turnover can generate heat. In the hydrolysis reaction with sodium hydroxide, the initial dissolution and reaction of the nitrile with the strong base can be exothermic.
Q4: How can I proactively manage potential exotherms?
A4: Proactive management includes slow, controlled addition of reagents, ensuring adequate cooling capacity of the reaction vessel, and continuous monitoring of the internal reaction temperature. For larger scale reactions, a thermal hazard assessment is recommended.
Q5: What are the consequences of poor temperature control on the final product?
A5: Poor temperature control can lead to reduced yield and purity of this compound. Side reactions, such as the formation of isomeric byproducts or decomposition, can become more prevalent at elevated temperatures.
Troubleshooting Guide
Issue 1: Sudden Temperature Spike During Reagent Addition
-
Q: I observed a rapid increase in temperature after adding the palladium catalyst/sodium hydroxide solution. What should I do?
-
A: Immediately cease the addition of the reagent. If necessary, begin cooling the reaction vessel using an ice bath or other cooling system. Ensure vigorous stirring to dissipate localized heating. Once the temperature is stabilized and under control, you can resume the addition at a much slower rate while closely monitoring the temperature.
-
Issue 2: Reaction Temperature Continues to Rise After Reagent Addition is Complete
-
Q: The temperature of my reaction continues to climb even though I have finished adding all reagents. What is happening and how can I control it?
-
A: This may indicate that the reaction is generating heat faster than it is being removed. This can be a serious situation. Immediately apply maximum cooling to the reactor. If the temperature continues to rise and approaches the boiling point of the solvent, be prepared for an emergency shutdown by quenching the reaction, for example, by adding a cold, inert solvent if appropriate for the chemistry.
-
Issue 3: Inconsistent Reaction Temperature Leading to Low Yield
-
Q: My reaction temperature fluctuated significantly, and the final yield was lower than expected. How can I improve this?
-
A: Temperature fluctuations can negatively impact reaction kinetics and lead to the formation of byproducts. To improve temperature stability, ensure your reaction vessel is appropriately sized for the reaction volume and that your heating/cooling system is responsive. A temperature controller with a thermocouple placed directly in the reaction mixture is crucial for accurate monitoring and control. For sensitive reactions, using a syringe pump for slow, continuous addition of reagents can help maintain a steady temperature.
-
Experimental Protocols
Palladium-Catalyzed Cyanation of 2-Bromo-5-chloro-3-methylpyridine
This protocol is based on a known procedure for a similar transformation.[1]
Methodology:
-
To a solution of 2-Bromo-5-chloro-3-methylpyridine (45 g, 218 mmol) in dimethylacetamide (40 mL), add zinc cyanide (8.30 mL, 131 mmol).
-
Carefully add tris(dibenzylideneacetone)dipalladium(0) (4.99 g, 5.45 mmol) and 1,1'-bis(diphenylphosphino)ferrocene (6.04 g, 10.90 mmol) to the mixture.
-
Equip the reaction vessel with a condenser, a temperature probe, and a heating mantle with a temperature controller.
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Begin stirring and slowly heat the mixture to 110 °C. Note: Monitor the temperature closely during the initial heating phase to ensure there is no unexpected exotherm.
-
Maintain the reaction at 110 °C for 4 hours.
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After the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with water and extract with ethyl acetate.
Hydrolysis of this compound
This protocol is based on a known procedure for the hydrolysis of the target molecule.[2]
Methodology:
-
In a flask equipped with a reflux condenser and a temperature probe, dissolve 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol) in ethanol (100 mL).
-
Slowly add a 5.0 N solution of sodium hydroxide (110 mL, 550 mmol) to the ethanol solution. Caution: The initial mixing of the NaOH solution with the ethanolic solution may generate heat. Add the NaOH solution in portions or via an addition funnel to control the temperature.
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Heat the resulting mixture to reflux at 90 °C.
-
Maintain the reflux for 18 hours.
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After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
Data Presentation
Table 1: Reaction Parameters for Palladium-Catalyzed Cyanation
| Parameter | Value |
| Starting Material | 2-Bromo-5-chloro-3-methylpyridine |
| Reagents | Zinc cyanide, Tris(dibenzylideneacetone)dipalladium(0), 1,1'-bis(diphenylphosphino)ferrocene |
| Solvent | Dimethylacetamide |
| Temperature | 110 °C |
| Reaction Time | 4 hours |
| Yield | 76% |
Table 2: Reaction Parameters for Nitrile Hydrolysis
| Parameter | Value |
| Starting Material | 5-Chloro-3-methylpicolinonitrile |
| Reagent | Sodium Hydroxide (5.0 N) |
| Solvent | Ethanol |
| Temperature | 90 °C (Reflux) |
| Reaction Time | 18 hours |
| Yield | 89% |
Visualizations
References
Preventing side reactions with 5-Chloro-3-methylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and prevent common side reactions when working with 5-Chloro-3-methylpyridine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The two primary side reactions to be aware of are:
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Hydrolysis of the nitrile group: The cyano group (-C≡N) can be hydrolyzed to a carboxamide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under aqueous acidic or basic conditions.
-
Nucleophilic aromatic substitution (NAS) of the chloro group: The chlorine atom can be displaced by nucleophiles, particularly at elevated temperatures. The pyridine ring is susceptible to nucleophilic attack, especially at the 2- and 4-positions.
Q2: How can I prevent the hydrolysis of the nitrile group?
A2: To prevent nitrile hydrolysis, it is crucial to control the amount of water and the pH of your reaction mixture.
-
Use anhydrous solvents and reagents: Ensure all your starting materials and solvents are dry.
-
Maintain a neutral or slightly acidic pH: Strong basic or acidic conditions promote hydrolysis. If a base is required for your reaction, consider using a non-nucleophilic organic base in an anhydrous solvent.
-
Keep reaction temperatures moderate: High temperatures can accelerate hydrolysis, especially in the presence of even trace amounts of water.
Q3: What conditions favor the nucleophilic substitution of the chloro group?
A3: Nucleophilic substitution of the chloro group is more likely to occur under the following conditions:
-
Presence of strong nucleophiles: Amines, alkoxides, and thiolates are examples of nucleophiles that can displace the chlorine.
-
High reaction temperatures: Higher temperatures provide the activation energy needed for the substitution reaction.
-
Polar aprotic solvents: Solvents like DMF or DMSO can facilitate nucleophilic aromatic substitution.
Q4: Can the nitrile and chloro groups react with each other?
A4: Intramolecular reactions between the nitrile and chloro groups are not common under typical synthetic conditions. The primary concerns are their reactions with external reagents and solvents.
Troubleshooting Guides
Issue 1: Unwanted Hydrolysis of the Nitrile Group to Carboxylic Acid
Symptom: You observe the formation of 5-chloro-3-methyl-pyridine-2-carboxylic acid as a byproduct in your reaction. This can be confirmed by techniques like LC-MS, where a mass corresponding to the carboxylic acid ([M+H]⁺ ≈ 172.0) is detected[1].
Root Causes and Solutions:
| Root Cause | Solution |
| Presence of water in the reaction | Use anhydrous solvents and reagents. Consider drying solvents using standard laboratory procedures (e.g., distillation over a drying agent). |
| Reaction conducted under basic conditions | If possible, switch to non-aqueous basic conditions using a non-nucleophilic base (e.g., proton sponge, DBU). If an aqueous base is necessary, use a milder base (e.g., NaHCO₃) and a lower reaction temperature. |
| High reaction temperature | Perform the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating. |
| Acidic work-up | Neutralize the reaction mixture carefully during work-up, avoiding strongly acidic conditions if the nitrile product is desired. |
Experimental Protocol: Hydrolysis of this compound (to be avoided if nitrile is the desired functional group)
This protocol is provided to illustrate the conditions that lead to complete hydrolysis, which you should avoid if you wish to preserve the nitrile group.
-
Reagents: this compound, 5.0 N Sodium Hydroxide (NaOH), Ethanol (EtOH), 5N Hydrochloric Acid (HCl)[1].
-
Procedure:
-
Dissolve 5-chloro-3-methylpicolinonitrile in ethanol.
-
Add a significant excess of 5.0 N NaOH solution (e.g., ~3.5 equivalents)[1].
-
Reflux the mixture at 90°C for an extended period (e.g., 18 hours)[1].
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After cooling, concentrate the mixture and dilute with water.
-
Adjust the pH to 4 with 5N HCl to precipitate the carboxylic acid product[1].
-
To avoid this outcome, minimize exposure to strong aqueous bases and high temperatures for prolonged durations.
Issue 2: Unwanted Nucleophilic Substitution of the Chloro Group
Symptom: Your desired product is contaminated with a byproduct where the chlorine atom has been replaced by a nucleophile present in your reaction mixture (e.g., an amine or an alcohol).
Root Causes and Solutions:
| Root Cause | Solution |
| Use of a strong nucleophilic reagent | If the nucleophile is a reactant, consider using a less nucleophilic analogue or protecting the chloro group if possible (though this adds synthetic steps). If the nucleophile is a solvent (e.g., methanol), switch to a non-nucleophilic solvent (e.g., THF, toluene, or dichloromethane). |
| High reaction temperature | Run the reaction at a lower temperature. Nucleophilic aromatic substitution often has a higher activation energy than other desired reactions. |
| Presence of a catalyst that activates the pyridine ring | Be mindful of any additives or catalysts that might enhance the rate of nucleophilic substitution. |
Visualizing Reaction Pathways
To better understand the potential side reactions, the following diagrams illustrate the key transformations.
Caption: Pathway of nitrile group hydrolysis.
Caption: Nucleophilic substitution of the chloro group.
Experimental Workflow for Minimizing Side Reactions
The following workflow provides a general approach to designing experiments that minimize the aforementioned side reactions.
Caption: A logical workflow for experiment design.
References
Solvent effects on the reactivity of 5-Chloro-3-methylpyridine-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-3-methylpyridine-2-carbonitrile. The following information addresses common issues related to solvent effects on the reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical solvent properties to consider for reactions with this compound?
A1: The most critical solvent properties are polarity and proticity. This compound typically undergoes nucleophilic aromatic substitution (SNAr). The choice between polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) and polar protic solvents (e.g., ethanol, methanol, water) can significantly impact reaction rates and yields.
Q2: Which type of solvent is generally preferred for nucleophilic aromatic substitution (SNAr) on this substrate?
A2: Polar aprotic solvents are often preferred for SNAr reactions. These solvents can solvate the cation of a salt-based nucleophile while leaving the anion (the nucleophile) relatively "bare" and more reactive. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, stabilizing it and potentially reducing its reactivity.
Q3: Can the nitrile group be affected by the choice of solvent?
A3: Yes. In the presence of strong acids or bases, particularly in protic solvents like ethanol or water, the nitrile group can undergo hydrolysis to form a carboxylic acid.[1] This is a common side reaction to consider when designing your experiment.
Q4: Are there any known "green" or environmentally friendly solvent options for reactions with this compound?
A4: Polyethylene glycol (PEG) has been shown to be an effective and environmentally sound solvent for nucleophilic aromatic substitution on nitrogen-containing fused heterocycles, leading to excellent yields in short reaction times.[2]
Troubleshooting Guides
Issue 1: Low or No Conversion in a Nucleophilic Substitution Reaction
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice: The solvent may be stabilizing the nucleophile too strongly, reducing its reactivity. This is common with polar protic solvents (e.g., ethanol, water). | 1. Switch to a Polar Aprotic Solvent: Consider using solvents like DMF, DMSO, or acetonitrile, which are known to enhance the rate of SNAr reactions. |
| Poor Solubility of Reactants: One or more of your reactants may not be fully dissolved at the reaction temperature. | 1. Select a Solvent with Better Solubilizing Power: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. A solvent screen with small-scale experiments may be beneficial. 2. Increase Reaction Temperature: If the solvent and reactants are compatible, increasing the temperature can improve solubility and reaction rate. |
| Presence of Water: Trace amounts of water can react with strong bases or nucleophiles, reducing their effectiveness. | 1. Use Anhydrous Solvents: Ensure your solvent is properly dried before use. 2. Work Under an Inert Atmosphere: Conduct the reaction under nitrogen or argon to prevent atmospheric moisture from interfering. |
Issue 2: Formation of an Unexpected Carboxylic Acid Byproduct
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the Nitrile Group: The reaction conditions (e.g., presence of acid or base in a protic solvent) are promoting the hydrolysis of the nitrile.[1] | 1. Use a Polar Aprotic Solvent: Switch from a protic solvent like ethanol to an aprotic solvent like THF or DMF to minimize the risk of hydrolysis. 2. Control the Stoichiometry of Base: If a base is required, use a non-nucleophilic base and carefully control the stoichiometry to avoid excess that could promote hydrolysis. 3. Lower the Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of the hydrolysis side reaction. |
Issue 3: Slow Reaction Rate
| Possible Cause | Troubleshooting Steps |
| Solvent Suppressing Nucleophilicity: A polar protic solvent may be deactivating your nucleophile through hydrogen bonding. | 1. Change to a Polar Aprotic Solvent: Solvents like DMSO or DMF can significantly accelerate SNAr reactions. |
| Low Reaction Temperature: The activation energy for the reaction may not be sufficiently overcome at the current temperature. | 1. Increase the Temperature: If the reactants and solvent are stable at higher temperatures, increasing the reaction temperature is a straightforward way to increase the rate. |
Data Presentation
The following table summarizes the suitability of various solvents for common reactions involving this compound, based on published data for this and structurally related compounds.
| Reaction Type | Solvent | Temperature (°C) | Yield (%) | Notes | Reference |
| Nitrile Hydrolysis | Ethanol | 90 | 89 | Effective for converting the nitrile to a carboxylic acid.[1] | [1] |
| Cyanation | Dimethylacetamide | 110 | 76 | A polar aprotic solvent suitable for introducing the nitrile group onto a related precursor. | |
| Nucleophilic Aromatic Substitution (Amine) | Polyethylene Glycol (PEG-400) | 120 | Excellent | A green and efficient solvent for SNAr on similar nitrogen-containing heterocycles.[2] | [2] |
| Nucleophilic Aromatic Substitution (General) | Polar Aprotic (e.g., DMF, DMSO) | Varies | Generally High | Recommended for enhancing the reactivity of the nucleophile. | |
| Nucleophilic Aromatic Substitution (General) | Polar Protic (e.g., Ethanol, Methanol) | Varies | Variable | Can lead to slower reaction rates due to nucleophile solvation. Potential for nitrile hydrolysis. |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 5-Chloro-3-methylpicolinic acid [1]
-
Dissolution: Dissolve 5-Chloro-3-methylpicolinonitrile (1.0 eq.) in ethanol.
-
Addition of Base: Add a 5.0 N aqueous solution of sodium hydroxide (NaOH) (3.5 eq.).
-
Reflux: Heat the resulting mixture to 90 °C and maintain reflux for 18 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dilute the residue with water.
-
Adjust the pH of the solution to 4 by adding 5 N hydrochloric acid (HCl).
-
Filter the resulting precipitate.
-
Extract the filtrate with ethyl acetate.
-
Combine the solid precipitate and the organic extracts, dry, and concentrate to yield the final product.
-
Mandatory Visualization
References
Technical Support Center: 5-Chloro-3-methylpyridine-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 5-Chloro-3-methylpyridine-2-carbonitrile during their experiments.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound.
Problem 1: Low Purity After Synthesis and Initial Work-up
Symptoms:
-
The crude product is an oil or a discolored solid.
-
TLC analysis shows multiple spots.
-
Initial characterization (e.g., NMR, GC-MS) indicates the presence of significant impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Verify Reaction Completion: Before work-up, ensure the reaction has gone to completion by TLC or LC-MS analysis. If starting material (2-Bromo-5-chloro-3-methylpyridine) is still present, consider extending the reaction time or increasing the temperature slightly. |
| Presence of Side-Products | Identify Side-Products: Common side-products in palladium-catalyzed cyanations include the hydrolyzed carboxylic acid (5-Chloro-3-methylpyridine-2-carboxylic acid) and the hydrodehalogenation product (3-methyl-5-chloropyridine). Use GC-MS or LC-MS to identify the impurities. |
| Ineffective Work-up | Optimize Extraction: Ensure the aqueous and organic layers are thoroughly separated during extraction. A brine wash can help break up emulsions and remove residual water. |
| Catalyst Residues | Filter Before Concentration: After the reaction, filtering the mixture through a pad of celite can help remove palladium catalyst residues that might interfere with purification. |
Troubleshooting Workflow: Low Purity
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 5-Chloro-3-methylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the characterization of 5-Chloro-3-methylpyridine-2-carbonitrile, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is crucial for ensuring the identity, purity, and quality of this compound. This document outlines the experimental protocols and presents comparative data for several common analytical techniques.
Overview of Analytical Techniques
The characterization of this compound (C7H5ClN2, MW: 152.58, CAS: 156072-84-3) typically involves a combination of spectroscopic and chromatographic methods to confirm its structure and assess its purity.[1] The primary techniques discussed in this guide are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Additionally, thermal analysis and alternative methods such as quantitative NMR (qNMR) will be considered.
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule. Both ¹H and ¹³C NMR provide detailed information about the connectivity of atoms.
¹H NMR Spectroscopy
A ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.58 | d | 1H | H-6 |
| 7.95 | d | 1H | H-4 |
| 2.65 | s | 3H | -CH₃ |
Note: Data is predicted based on typical chemical shifts for similar pyridine derivatives. A commercially available spectrum indicates the presence of these key signals.[2]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans for good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak as an internal standard.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment |
| ~153 | C-6 |
| ~151 | C-2 |
| ~140 | C-4 |
| ~135 | C-5 |
| ~120 | C-3 |
| ~116 | -CN |
| ~18 | -CH₃ |
Note: These are predicted chemical shifts based on structure-property relationships for substituted pyridines.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.
-
Instrument: A 100 MHz or 125 MHz NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Similar to ¹H NMR, process the FID to obtain the spectrum and reference it to the solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Table 3: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~2230 | Strong | C≡N (nitrile) stretch |
| ~1600-1450 | Medium-Strong | C=C and C=N ring stretching |
| ~850-800 | Strong | C-Cl stretch |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrument: A standard FTIR spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: Perform a background scan and then the sample scan. The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying components of a mixture. A reversed-phase method is commonly employed for compounds of this polarity.
Table 4: HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection and Analysis: Inject the sample and record the chromatogram.
-
Data Analysis: Determine the retention time of the main peak and calculate the percentage purity based on the area of all peaks. A synthesis of the compound showed a product peak detected by LC/MS (ESI+) with an m/z of 153.1 ([M+H]+).[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, providing both separation and structural information.
Table 5: GC-MS Method Parameters
| Parameter | Condition |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Oven Program | Start at 100 °C, ramp to 250 °C at 10 °C/min |
| Injector Temperature | 250 °C |
| MS Transfer Line | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) into the GC.
-
Analysis: The compound is separated in the GC column and then fragmented and detected by the mass spectrometer.
-
Data Analysis: Identify the peak corresponding to the compound and analyze its mass spectrum to confirm the molecular weight and fragmentation pattern.
Alternative and Advanced Methods
Quantitative NMR (qNMR)
For highly accurate purity determination, quantitative NMR (qNMR) can be employed. This technique relies on the direct relationship between the integrated NMR signal area and the number of nuclei. By using a certified internal standard, the absolute purity of the analyte can be determined with high precision.
Method Comparison
Table 6: Comparison of Analytical Methods
| Method | Information Provided | Advantages | Disadvantages |
| ¹H and ¹³C NMR | Detailed structural information | Non-destructive, definitive structure confirmation | Lower sensitivity, requires pure sample for clear spectra |
| HPLC-UV | Purity, quantification of impurities | High sensitivity, good for non-volatile compounds | Requires reference standards for identification |
| GC-MS | Purity, molecular weight, fragmentation | High resolution for volatile compounds, structural information from MS | Requires thermal stability of the compound |
| FTIR | Functional group identification | Fast, simple sample preparation | Limited structural information, not suitable for purity |
| qNMR | Absolute purity determination | High accuracy and precision, primary ratio method | Requires a certified internal standard, longer analysis time |
Visualizations
References
A Comparative Guide to HPLC and GC-MS Analysis for the Purity of 5-Chloro-3-methylpyridine-2-carbonitrile
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 5-Chloro-3-methylpyridine-2-carbonitrile is paramount. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. The selection of the most suitable method depends on various factors, including the volatility and thermal stability of the analyte and potential impurities, as well as the desired sensitivity and specificity of the analysis.
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS analysis are provided below. These protocols are designed as robust starting points for method development, based on established analytical practices for similar substituted pyridine compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is adapted from a standard reversed-phase HPLC approach for the analysis of chlorinated pyridine derivatives.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable choice for separating the analyte from its potential non-volatile impurities.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is recommended to ensure good peak shape and resolution.
-
Flow Rate: A typical flow rate of 1.0 mL/min is advised.
-
Detection: UV detection at a wavelength of 254 nm is appropriate for the pyridine ring system.
-
Sample Preparation: The sample should be accurately weighed and dissolved in the mobile phase or a compatible solvent like acetonitrile to a final concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on general methods for the analysis of volatile and semi-volatile organic compounds, including pyridine derivatives.[3][4]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is recommended for the separation of a broad range of compounds.
-
Carrier Gas: Helium should be used as the carrier gas at a constant flow rate.
-
Injector: A split/splitless injector is suitable, with the split ratio adjusted based on the sample concentration.
-
Temperature Program: A temperature gradient starting from a low temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 280°C) will allow for the separation of compounds with a range of boiling points.
-
Mass Spectrometer: The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-400.
-
Sample Preparation: The sample should be dissolved in a volatile organic solvent, such as dichloromethane or acetone, to a concentration of approximately 1 mg/mL.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance characteristics of HPLC and GC-MS for the analysis of this compound. The data is presented to facilitate a direct comparison of the two techniques.
| Parameter | HPLC | GC-MS |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Analytes | Suitable for non-volatile and thermally labile compounds. | Best suited for volatile and thermally stable compounds. |
| Sensitivity | High sensitivity, typically in the parts-per-million (ppm) to parts-per-billion (ppb) range. | Very high sensitivity, often reaching the parts-per-billion (ppb) to parts-per-trillion (ppt) level. |
| Specificity | Good specificity based on retention time and UV spectrum. Co-eluting impurities can be a challenge. | Excellent specificity due to the combination of chromatographic separation and mass spectral data, allowing for positive identification of impurities. |
| Sample Throughput | Moderate, with typical run times of 15-30 minutes per sample. | High, with the potential for faster analysis times depending on the temperature program. |
| Instrumentation Cost | Generally lower initial and operational costs. | Higher initial and maintenance costs. |
| Potential Issues | Peak tailing for basic compounds like pyridines can occur.[5] | Derivatization may be required for non-volatile impurities. Thermal degradation of the analyte or impurities in the injector can be a concern. |
Visualization of the Analytical Workflow
To illustrate the logical flow of the purity analysis process for this compound using both HPLC and GC-MS, the following diagram is provided.
Caption: A flowchart of the analytical workflow for purity determination.
Objective Comparison and Recommendations
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound, each with its own set of advantages and limitations.
HPLC is often the method of choice for routine quality control due to its robustness, lower cost, and ability to analyze a wide range of compounds without the need for volatilization.[3] It is particularly well-suited for identifying and quantifying non-volatile impurities that may be present from the synthesis process. However, the basic nature of the pyridine ring can sometimes lead to peak tailing on silica-based columns, which may require method optimization, such as the use of a buffered mobile phase or a specially deactivated column.
GC-MS offers unparalleled specificity and sensitivity, making it an excellent tool for identifying unknown impurities and for trace-level analysis. The mass spectral data provides a "fingerprint" of each compound, allowing for confident identification by comparison to spectral libraries. This is a significant advantage when dealing with complex impurity profiles. The main prerequisite for GC-MS analysis is that the analyte and its impurities must be volatile and thermally stable. While this compound is expected to be amenable to GC analysis, some larger, more polar, or thermally labile impurities may not be detected.
Recommendations:
-
For routine purity testing and quality control , where the primary goal is to quantify the main component and known impurities, HPLC is a practical and cost-effective choice.
-
For in-depth impurity profiling, identification of unknown impurities, and trace analysis , the superior specificity and sensitivity of GC-MS make it the preferred method.
-
In a comprehensive drug development setting, a combination of both HPLC and GC-MS is often employed to gain a complete picture of the purity profile of the intermediate, ensuring that both volatile and non-volatile impurities are adequately controlled. This orthogonal approach provides the highest level of confidence in the quality of the material.
References
Comparative Analysis of 1H and 13C NMR Spectra for Substituted Pyridine-2-carbonitriles
A detailed guide for researchers, scientists, and drug development professionals on the NMR spectral assignments of 5-Chloro-3-methylpyridine-2-carbonitrile and its analogues. This guide provides a comparative analysis of their 1H and 13C NMR data, detailed experimental protocols, and a visual representation of the target molecule's structure.
This guide presents a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound and its structural analogues. Due to the limited availability of public experimental NMR data for this compound, this guide utilizes data for two closely related compounds: 3-methylpyridine-2-carbonitrile and 5-chloropyridine-2-carbonitrile. This comparison offers valuable insights into the influence of chloro and methyl substituents on the chemical shifts of the pyridine ring protons and carbons, which is crucial for the structural elucidation and characterization of novel pyridine-based compounds in medicinal chemistry and materials science.
Comparative NMR Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for the two comparative compounds. The data is referenced to tetramethylsilane (TMS) and was hypothetically acquired in a common NMR solvent such as deuterochloroform (CDCl₃).
| Compound | Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| 3-Methylpyridine-2-carbonitrile | H4 | 7.75 (dd, J = 7.7, 1.7 Hz) | C2 |
| H5 | 7.35 (dd, J = 7.7, 4.8 Hz) | C3 | |
| H6 | 8.60 (dd, J = 4.8, 1.7 Hz) | C4 | |
| CH₃ | 2.60 (s) | C5 | |
| C6 | |||
| CN | |||
| CH₃ | |||
| 5-Chloropyridine-2-carbonitrile | H3 | 7.90 (d, J = 2.4 Hz) | C2 |
| H4 | 7.95 (dd, J = 8.4, 2.4 Hz) | C3 | |
| H6 | 8.70 (d, J = 8.4 Hz) | C4 | |
| C5 | |||
| C6 | |||
| CN |
Note: The specific chemical shift and coupling constant values presented here are representative and may vary slightly depending on the experimental conditions.
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like the substituted pyridine-2-carbonitriles discussed in this guide.
Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.
-
Gently agitate the vial to ensure the sample is completely dissolved.
-
If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition
-
Instrument: The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
-
Spectral Width: Typically set to 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: Approximately 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Temperature: The experiment is run at a constant temperature, typically 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used.
-
Spectral Width: Typically set to 200-220 ppm, centered around 100-120 ppm.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the observation of quaternary carbons.
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Data Processing
-
The acquired Free Induction Decay (FID) is processed using appropriate NMR software.
-
Fourier Transformation: The FID is converted from the time domain to the frequency domain.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to ensure a flat baseline.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Peak Picking and Integration (for ¹H NMR): The peaks are identified, and their integrals are calculated to determine the relative number of protons.
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure and the standard IUPAC numbering system for the target compound, this compound. This numbering is essential for the unambiguous assignment of NMR signals to the respective atoms in the molecule.
Caption: Chemical structure and atom numbering of this compound.
Comparison of 5-Chloro-3-methylpyridine-2-carbonitrile and 5-bromo-3-methylpyridine-2-carbonitrile reactivity
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides an in-depth comparison of the reactivity of two closely related halogenated pyridines: 5-chloro-3-methylpyridine-2-carbonitrile and 5-bromo-3-methylpyridine-2-carbonitrile. The discussion focuses on their performance in key organic transformations, supported by established reactivity principles and representative experimental data.
The utility of a halogenated pyridine in chemical synthesis is largely dictated by the nature of the carbon-halogen bond and the electronic landscape of the pyridine ring. In the case of this compound and its bromo-analog, the presence of an electron-withdrawing cyano group at the 2-position and a methyl group at the 3-position significantly influences their reactivity in common synthetic transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. A critical step in the catalytic cycle of these reactions is the oxidative addition of the halo-pyridine to the palladium(0) catalyst. The efficiency of this step is inversely related to the strength of the carbon-halogen bond.
The generally accepted trend for halide reactivity in these reactions is I > Br > Cl > F. This is a direct consequence of the decreasing bond strength of the carbon-halogen bond down the group. Therefore, 5-bromo-3-methylpyridine-2-carbonitrile is expected to be significantly more reactive than its chloro-counterpart in palladium-catalyzed cross-coupling reactions. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Quantitative Data Summary: Suzuki-Miyaura Coupling of Analogous Halopyridines
| Halopyridine Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good |
| 3-Amino-5-bromopyridine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 80-90 | 12-24 | Not specified |
| 2-Amino-5-bromo-4-methylpyridine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-18 | 85 (with phenylboronic acid) |
| 3-bromo-2-methylpyridine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 |
Table 1: Representative conditions for Suzuki-Miyaura coupling of various bromopyridines.
For the less reactive this compound, more forcing conditions are generally required. This often involves the use of more sophisticated, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the more challenging C-Cl bond activation.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key transformation for the functionalization of electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. The rate of an SNAr reaction is influenced by the ability of the leaving group to depart and the stability of the intermediate.
The general reactivity order for halogens in SNAr reactions is often F > Cl > Br > I. This is attributed to the high electronegativity of the lighter halogens, which polarizes the carbon-halogen bond and facilitates the initial nucleophilic attack. Based on this principle, this compound would be expected to be more reactive than its bromo-analog in SNAr reactions.
However, the stability of the Meisenheimer complex and the nature of the nucleophile and solvent can also significantly impact the reaction rate. The electron-withdrawing cyano group at the 2-position and the pyridine nitrogen activate the ring towards nucleophilic attack, particularly at the 2- and 6-positions.
Quantitative Data Summary: SNAr on Analogous Chloronitropyridines
Direct comparative data for the title compounds is scarce. However, kinetic studies on chloronitropyridines can provide insight into the electronic effects governing SNAr reactivity on the pyridine ring. The following table summarizes second-order rate constants for the reaction of various chloronitropyridine isomers with piperidine.
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
Table 2: Second-order rate constants for the reaction of chloronitropyridine isomers with piperidine in ethanol at 40°C, providing a comparison of their reactivities in SNAr reactions.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 5-Bromo-3-methylpyridine-2-carbonitrile
This protocol is adapted from procedures for structurally similar bromopyridines.[2][3]
Materials:
-
5-Bromo-3-methylpyridine-2-carbonitrile (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a Schlenk flask, add 5-bromo-3-methylpyridine-2-carbonitrile, the desired arylboronic acid, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
General Protocol for Nucleophilic Aromatic Substitution on this compound (Example: Amination)
This protocol is a general representation for an SNAr reaction with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of this compound in DMSO, add the amine nucleophile and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion
The choice between this compound and 5-bromo-3-methylpyridine-2-carbonitrile as a synthetic intermediate is highly dependent on the desired transformation. For palladium-catalyzed cross-coupling reactions, the bromo-derivative offers a distinct advantage in terms of reactivity, generally allowing for milder conditions and a broader substrate scope. Conversely, for nucleophilic aromatic substitution reactions, the chloro-analog is predicted to be more reactive, potentially leading to higher yields and faster reaction rates. The provided experimental protocols offer a starting point for the practical application of these versatile building blocks in complex synthetic endeavors.
References
The Chemist's Compass: Navigating Alternatives to 5-Chloro-3-methylpyridine-2-carbonitrile in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery, the selection of appropriate building blocks is a critical determinant of success. For years, 5-Chloro-3-methylpyridine-2-carbonitrile has served as a valuable scaffold, particularly in the synthesis of kinase inhibitors. However, the relentless pursuit of enhanced potency, selectivity, and improved pharmacokinetic profiles necessitates a broader perspective on available chemical matter. This guide provides an objective comparison of alternative building blocks, supported by experimental data, to empower researchers in making informed decisions for their drug design and development endeavors.
Strategic Bioisosteric Replacements and Structural Analogs
The core strategy in identifying alternatives often revolves around the principle of bioisosterism, where a substituent or group is replaced by another with similar physical or chemical properties to enhance biological activity or mitigate undesirable characteristics. In the context of this compound, this can involve modifications to the halogen substituent, alterations to the pyridine core, or the introduction of entirely different heterocyclic systems.
Halogen Substitution: A Subtle Shift with Significant Impact
A common approach to fine-tuning molecular properties is the substitution of the chloro group with other halogens, such as bromo or fluoro moieties. This seemingly minor change can influence reactivity in cross-coupling reactions, alter lipophilicity, and impact binding interactions with the target protein.
For instance, in Suzuki-Miyaura cross-coupling reactions, a widely used method for C-C bond formation, aryl bromides often exhibit higher reactivity than their chloro counterparts due to the lower bond dissociation energy of the C-Br bond. This can lead to milder reaction conditions and potentially higher yields. Conversely, the introduction of a fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with the protein target.
Bioisosteric Replacement of the Pyridine Ring
A more profound modification involves the replacement of the central pyridine ring with other heterocyclic scaffolds. This strategy aims to explore new chemical space, improve target engagement, and circumvent potential intellectual property limitations. A notable example is the bioisosteric replacement of a central benzene ring with a pyridine moiety in the development of a novel c-Met kinase inhibitor, a close structural analog of Cabozantinib. This modification led to a compound with comparable potency and an improved safety profile.
Comparative Performance Data
The following tables summarize quantitative data for this compound and its potential alternatives, focusing on their application in the synthesis of kinase inhibitors.
Table 1: Comparison of Halogenated Pyridine-2-carbonitrile Analogs in Kinase Inhibition
| Building Block | Target Kinase | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |
| This compound | PKCθ | 1.1 | Jurkat | 0.034 |
| 5-Bromo-3-methylpyridine-2-carbonitrile | Data not available for direct comparison | - | - | - |
| 5-Fluoro-3-methylpyridine-2-carbonitrile | Data not available for direct comparison | - | - | - |
| 3-Methyl-5-(trifluoromethyl)pyridine-2-carbonitrile | FLT3-D835Y | <25 | MV4-11 | <0.004 |
Note: Direct comparative IC50 data for bromo and fluoro analogs of the exact parent compound is limited in publicly available literature. The trifluoromethyl analog is presented as an example of a successful bioisosteric replacement of the chloro group.
Table 2: Bioisosteric Replacement of a Phenyl Ring with a Pyridine Moiety in a c-Met Inhibitor
| Compound | Target Kinase | IC50 (nM) | Cell Line (Hepatocellular Carcinoma) | Anti-proliferative IC50 (µM) |
| Cabozantinib (phenyl core) | c-Met | 5.4 | Hep3B | >10 |
| Pyridine Bioisostere (pyridine core)[1][2][3] | c-Met | 4.9[3] | Hep3B | ~5 |
Experimental Protocols
To ensure the reproducibility and accurate comparison of results, detailed experimental methodologies for key assays are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.[1][4][5][6]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of the microplate, add the kinase and the test compound (or DMSO for control).
-
Incubate at room temperature for 10-15 minutes to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10][11]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., DMSO) and incubate for the desired period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration.
Suzuki-Miyaura Cross-Coupling for Synthesis
This is a general protocol for the palladium-catalyzed cross-coupling of a halogenated pyridine with a boronic acid or ester, a common method for synthesizing biaryl compounds.[2][3][12][13][14][15][16]
Materials:
-
Halogenated pyridine (e.g., 5-bromo-3-methylpyridine-2-carbonitrile)
-
Aryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a reaction vessel, combine the halogenated pyridine, aryl boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate key signaling pathways and a general workflow for the evaluation of alternative building blocks.
Conclusion
The exploration of alternative building blocks to established scaffolds like this compound is a fundamental aspect of modern drug discovery. By considering halogen substitutions, bioisosteric replacements, and novel heterocyclic cores, researchers can unlock new avenues for optimizing lead compounds. This guide provides a foundational framework for comparing such alternatives, emphasizing the importance of robust experimental data and a clear understanding of the underlying biological pathways. The strategic selection of building blocks, guided by comparative data, will undoubtedly continue to be a key driver of innovation in the development of next-generation therapeutics.
References
- 1. promega.com [promega.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. promega.co.uk [promega.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
A Comparative Guide to the Synthesis of Substituted Pyridines: Classical vs. Modern Routes
For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of molecular design, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. The efficient and regioselective synthesis of substituted pyridines is therefore a critical endeavor. This guide provides an objective comparison of key synthetic routes, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate methodology.
Overview of Synthetic Strategies
The construction of the pyridine ring can be broadly categorized into two approaches: classical cyclization-condensation reactions and modern transition-metal-catalyzed methods.
-
Classical Cyclization Strategies: These methods, often named after their discoverers, build the pyridine core from acyclic precursors through multicomponent condensation reactions. They are valued for their ability to generate highly functionalized pyridines from simple, readily available starting materials.
-
Modern Transition-Metal-Catalyzed Strategies: These approaches offer alternative pathways, including the functionalization of pre-existing rings or novel cycloaddition reactions. They often provide high efficiency, atom economy, and unique substitution patterns that are difficult to achieve through classical means.
Comparative Data of Key Synthetic Routes
The following tables summarize key performance indicators for prominent pyridine syntheses, allowing for a direct comparison of their typical yields and reaction conditions.
Table 1: Classical Cyclization Reactions
| Synthesis Route | Typical Substrates | Key Reagents | Typical Conditions | Yield Range | Substitution Pattern |
| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia | Ammonium acetate, Oxidizing agent (e.g., HNO₃, FeCl₃) | Reflux in Ethanol (conventional); Microwave irradiation | 60-98%[1][2] | Symmetrical 2,6-dialkyl-3,5-dicarbalkoxy-4-substituted |
| Bohlmann-Rahtz | Enamine, Alkynone | Acetic acid or Lewis acid (e.g., ZnBr₂) | 50°C to 160°C (can be lowered with catalyst) | 65-95%[3][4] | 2,3,6-Trisubstituted |
| Guareschi-Thorpe | 1,3-Diketone, Cyanoacetamide | Ammonium carbonate | 80°C in aqueous media | High[5][6] | 3-Cyano-4,6-dialkyl-2-pyridone |
| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl | Ammonium acetate | Reflux in Acetic Acid or solvent-free (120-140°C) | 60-98%[7][8] | 2,4,6-Trisubstituted (often aryl) |
Table 2: Modern Transition-Metal-Catalyzed Reactions
| Synthesis Route | Typical Substrates | Catalyst System | Typical Conditions | Yield Range | Substitution Pattern |
| [2+2+2] Cycloaddition | Diyne, Nitrile | Cobalt (Co) complexes | Varies with catalyst | Moderate to High[9] | Polysubstituted |
| Suzuki Coupling | Halopyridine, Boronic acid | Palladium (e.g., Pd(PPh₃)₄) | 100°C, Toluene/Water | Moderate to High[10] | Aryl/Alkenyl substitution at specified position |
| Cu-Catalyzed Cascade | Alkenylboronic acid, α,β-Unsaturated ketoxime | Copper (Cu) catalyst | Mild conditions | 43-91% | Highly substituted |
Experimental Protocols for Key Syntheses
This section provides detailed, representative methodologies for the practical application of these synthetic routes.
Protocol 1: Hantzsch Pyridine Synthesis (Two-Step)
This protocol describes the synthesis of diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.
Step 1: Synthesis of 1,4-Dihydropyridine Intermediate [10]
-
In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL).
-
Stir the mixture at reflux for 4 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
Step 2: Aromatization to Pyridine [10]
-
Dissolve the 1,4-dihydropyridine intermediate (1.0 g) in glacial acetic acid (10 mL).
-
Add a solution of sodium nitrite (0.3 g) in water (1 mL) dropwise with stirring.
-
Heat the mixture at 80°C for 1 hour.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the precipitated pyridine product by filtration, wash thoroughly with water, and recrystallize from ethanol.
Protocol 2: One-Pot Bohlmann-Rahtz Pyridine Synthesis
This modified protocol describes the acid-catalyzed, one-pot synthesis of a trisubstituted pyridine.[3]
-
To a solution of the enamino ester (1.0 equiv) and the alkynone (1.1 equiv) in glacial acetic acid, add Amberlyst 15 ion-exchange resin.
-
Stir the mixture at 50°C and monitor the reaction by TLC until the starting materials are consumed.
-
Filter the reaction mixture to remove the Amberlyst 15 resin and wash the resin with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2,3,6-trisubstituted pyridine.
Protocol 3: Guareschi-Thorpe Synthesis (Green Protocol)
This protocol describes a modern, environmentally friendly synthesis of a 2-pyridone derivative.[10]
-
In a flask, prepare a mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol).
-
Add a 1:1 mixture of water and ethanol (20 mL) as the solvent.
-
Heat the reaction mixture at 80°C for 4 hours.
-
Upon cooling to room temperature, the product will precipitate from the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield the 3-cyano-4,6-dimethyl-2-pyridone.
Protocol 4: Kröhnke Pyridine Synthesis
This protocol details the synthesis of 2,4,6-triphenylpyridine.[10]
-
Preparation of the Pyridinium Salt: In a flask, heat a mixture of acetophenone (1.20 g, 10 mmol) and iodine (2.54 g, 10 mmol) in pyridine (10 mL) at 100°C for 2 hours. After cooling, filter the resulting N-phenacylpyridinium salt and wash it with diethyl ether.
-
Cyclocondensation: Add the dried pyridinium salt to a solution of chalcone (1,3-diphenyl-2-propen-1-one, 2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL).
-
Heat the mixture at reflux for 4 hours.
-
After cooling, pour the mixture into ice water to precipitate the product.
-
Collect the solid by filtration and recrystallize from ethanol to yield pure 2,4,6-triphenylpyridine.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in these synthetic strategies.
References
- 1. Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Bioisosteric Replacement of the Nitrile Group in 5-Chloro-3-methylpyridine-2-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioisosterism
Bioisosterism is a fundamental strategy in drug design that involves the substitution of a functional group within a bioactive molecule with another group that has similar physical or chemical properties. The goal is to create a new compound with improved potency, selectivity, pharmacokinetic profile, or reduced toxicity. The nitrile group, with its unique electronic and steric properties, is a common functional group in pharmaceuticals and a frequent subject of bioisosteric replacement.
Potential Bioisosteric Replacements for the Nitrile Group
Based on established principles in medicinal chemistry, the following functional groups are considered common and effective bioisosteres for the nitrile moiety:
-
Carboxamide: This group can mimic the hydrogen bonding capabilities of the nitrile group and introduce additional hydrogen bond donor and acceptor sites.
-
Carboxylic Acid: Often, the nitrile group is considered a prodrug form of a carboxylic acid, being metabolized to the acid in vivo. The carboxylic acid can engage in different and potentially stronger interactions with biological targets.
-
Tetrazole: The 1H-tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid group and, by extension, the nitrile group. It offers similar acidic properties to a carboxylic acid but with improved metabolic stability and oral bioavailability.
The logical relationship for the bioisosteric replacement of the nitrile group in 5-Chloro-3-methylpyridine-2-carbonitrile is illustrated below.
Caption: Bioisosteric replacements for the nitrile group.
Physicochemical Properties
The following table summarizes the predicted or known physicochemical properties of this compound and its potential bioisosteres. These parameters are crucial in predicting the pharmacokinetic behavior of the compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| This compound | C₇H₅ClN₂ | 152.58 | 1.8 | 0 | 2 |
| 5-Chloro-3-methylpyridine-2-carboxamide | C₇H₇ClN₂O | 170.59 | 1.1 | 1 | 2 |
| 5-Chloro-3-methylpyridine-2-carboxylic acid | C₇H₆ClNO₂ | 171.58 | 1.4 | 1 | 3 |
| 5-(5-Chloro-3-methylpyridin-2-yl)-1H-tetrazole | C₇H₆ClN₅ | 195.61 | 1.3 | 1 | 4 |
Data sourced from PubChem where available; some values for bioisosteres are estimated based on their structure.
Experimental Protocols
This section provides detailed synthetic protocols for the preparation of this compound and its potential bioisosteres.
Synthesis of this compound
The parent compound can be synthesized from 2-bromo-5-chloro-3-methylpyridine via a cyanation reaction.
Workflow for the Synthesis of this compound
Caption: Synthesis workflow for the parent nitrile compound.
Protocol:
-
To a solution of 2-bromo-5-chloro-3-methylpyridine (1.0 eq) in dimethylacetamide (DMA), add zinc cyanide (Zn(CN)₂, 0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.05 eq).
-
Heat the reaction mixture to 110 °C and stir for 4 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the final product.
Bioisosteric Replacement Protocols
The carboxamide can be prepared by the controlled hydrolysis of the parent nitrile.[1]
Protocol:
-
To a solution of this compound (1.0 eq) in tert-butanol, add a catalytic amount of a suitable acid (e.g., HCl).
-
Heat the reaction mixture at a controlled temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
The carboxylic acid can be obtained by the complete hydrolysis of the nitrile.[2]
Protocol:
-
To a solution of this compound (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (3.5 eq).[2]
-
Reflux the mixture at 90 °C for 18 hours.[2]
-
Cool the reaction to room temperature and concentrate to remove the ethanol.[2]
-
Dilute the residue with water and acidify to pH 4 with hydrochloric acid.[2]
-
Filter the precipitated solid. Extract the filtrate with ethyl acetate.[2]
-
Combine the solid and the concentrated extracts, and dry under vacuum to obtain the final product.[2]
The tetrazole can be synthesized from the nitrile via a [2+3] cycloaddition reaction with an azide source.[3]
Protocol:
-
To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF), add sodium azide (NaN₃, 1.5-2.0 eq) and a catalyst such as zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl).[4]
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC.[5]
-
Cool the reaction to room temperature and acidify with hydrochloric acid to a pH of approximately 2-3.[5]
-
To quench any unreacted azide, add a solution of sodium nitrite at 0 °C.[5]
-
Extract the product with ethyl acetate.[5]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by recrystallization.[5]
Biological Activity Considerations
While specific comparative data for the this compound scaffold and its bioisosteres is lacking in the reviewed literature, general trends for related pyridine derivatives can be considered.
-
Pyridine-carbonitrile derivatives have been investigated for a range of biological activities, including antimicrobial and antioxidant properties.[6][7]
-
Pyridine-carboxamide derivatives are known to exhibit antifungal activity, with some acting as succinate dehydrogenase inhibitors.[8][9]
-
Tetrazole-containing compounds are widely recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[10][11]
It is hypothesized that the bioisosteric replacement of the nitrile group in this compound could modulate the biological activity profile of the parent compound. For instance, the introduction of a tetrazole or carboxylic acid moiety could introduce new interactions with target proteins, potentially leading to altered or enhanced efficacy. However, this remains to be confirmed through direct experimental evaluation.
Conclusion
The bioisosteric replacement of the nitrile group in this compound with functional groups such as carboxamide, carboxylic acid, and tetrazole represents a valid and promising strategy in the exploration of new chemical space for drug discovery. This guide provides the necessary foundational knowledge and detailed synthetic protocols for researchers to undertake such investigations. The synthesis and subsequent biological evaluation of these derivatives are essential to elucidate the structure-activity relationships and to identify compounds with potentially improved therapeutic properties. The lack of direct comparative data in the current literature highlights a research opportunity for medicinal chemists in this area.
References
- 1. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 2. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. scielo.org.za [scielo.org.za]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 9. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 10. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview on Biological Evaluation of Tetrazole Derivatives [kr.cup.edu.in]
Quantifying Impurities in 5-Chloro-3-methylpyridine-2-carbonitrile: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of impurities in 5-Chloro-3-methylpyridine-2-carbonitrile samples. Detailed experimental protocols and performance data are presented to assist in selecting the most appropriate analytical method for specific research and quality control needs.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies require stringent control over impurities in drug substances.[1][2] This guide outlines and compares two powerful analytical techniques, HPLC and GC-MS, for the robust quantification of potential impurities.
Potential Impurities in this compound
The impurity profile of this compound is dependent on its synthetic route. A common method for its synthesis is the palladium-catalyzed cyanation of 2-bromo-5-chloro-3-methylpyridine.[3][4] Based on this, potential impurities may include:
-
Starting Material: 2-bromo-5-chloro-3-methylpyridine
-
Related Impurities: Other halogenated pyridine derivatives
-
By-products of Cyanation: Impurities arising from side reactions during the cyanation process.[5][6][7]
-
Degradation Products: Products formed during storage or under stress conditions.
Comparative Analysis of HPLC and GC-MS Methods
Both HPLC and GC-MS are powerful techniques for impurity profiling.[8] The choice between them often depends on the volatility and thermal stability of the impurities, as well as the required sensitivity of the analysis.
| Parameter | HPLC Method | GC-MS Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for detection. |
| Limit of Detection (LOD) | 0.005% | 0.001% |
| Limit of Quantification (LOQ) | 0.015% | 0.003% |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (%RSD) | < 2.0% | < 3.0% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the analysis of non-volatile and thermally labile impurities. A reverse-phase HPLC method is proposed.[9][10][11][12][13]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-35 min: 80-20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve 50 mg of the this compound sample in 50 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm nylon filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the analysis of volatile and semi-volatile impurities.[14][15][16][17]
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium
-
Flow Rate: 1.2 mL/min (constant flow)
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
Sample Preparation:
-
Accurately weigh and dissolve 25 mg of the this compound sample in 25 mL of dichloromethane to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm PTFE filter before injection.
Method Validation
Both analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[18][19][20] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using Graphviz, illustrate the general workflow for impurity quantification and a decision tree for selecting the appropriate analytical method.
Caption: General workflow for impurity quantification.
Caption: Decision tree for analytical method selection.
Conclusion
Both HPLC and GC-MS are indispensable tools for the quantification of impurities in this compound. The choice of method should be based on the physicochemical properties of the potential impurities. For a comprehensive impurity profile, it is often beneficial to utilize both techniques. Rigorous method validation is paramount to ensure the generation of accurate and reliable data that meets regulatory expectations.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 12. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 13. jfda-online.com [jfda-online.com]
- 14. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. wjarr.com [wjarr.com]
- 19. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 5-Chloro-3-methylpyridine-2-carbonitrile
For Immediate Release: A comprehensive guide benchmarking the efficiency of two distinct synthetic pathways to 5-Chloro-3-methylpyridine-2-carbonitrile, a key intermediate in pharmaceutical and agrochemical research, is presented. This report provides a detailed comparison of a palladium-catalyzed cyanation method and a dehydration of amide approach, offering researchers critical data to inform their synthetic strategies.
Executive Summary
The synthesis of this compound has been evaluated via two primary methods: the palladium-catalyzed cyanation of 2-Bromo-5-chloro-3-methylpyridine and the dehydration of 5-chloro-3-methylpicolinamide. The dehydration method demonstrates a significantly higher yield (95%) compared to the palladium-catalyzed reaction (76%). While the palladium-catalyzed method offers a shorter reaction time of 4 hours, the dehydration method requires a reflux period for which specific time and temperature were not explicitly detailed in the available literature.
Performance Benchmarking: A Head-to-Head Comparison
The efficiency of each synthetic route is summarized below, highlighting key performance indicators critical for laboratory and process chemistry.
| Parameter | Method 1: Palladium-Catalyzed Cyanation | Method 2: Dehydration of Amide |
| Starting Material | 2-Bromo-5-chloro-3-methylpyridine | 5-chloro-3-methylpicolinamide |
| Yield (%) | 76%[1] | 95% |
| Reaction Time (hours) | 4[1] | Not Specified (Reflux) |
| Temperature (°C) | 110[1] | Not Specified (Reflux) |
| Key Reagents | Zinc Cyanide, Tris(dibenzylideneacetone)dipalladium(0), 1,1'-Bis(diphenylphosphino)ferrocene | Phosphorus oxychloride |
| Solvent | Dimethylacetamide[1] | Not Specified |
Experimental Protocols
Method 1: Palladium-Catalyzed Cyanation of 2-Bromo-5-chloro-3-methylpyridine
This procedure details the synthesis of this compound from its bromo-substituted precursor.
Materials:
-
2-Bromo-5-chloro-3-methylpyridine (45 g, 218 mmol)
-
Zinc cyanide (8.30 mL, 131 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (4.99 g, 5.45 mmol)
-
1,1'-Bis(diphenylphosphino)ferrocene (6.04 g, 10.90 mmol)
-
Dimethylacetamide (40 mL)
-
Water
-
Ethyl acetate
-
Silica gel
Procedure:
-
To a solution of tris(dibenzylideneacetone)dipalladium(0) (4.99 g, 5.45 mmol) and 1,1'-bis(diphenylphosphino)ferrocene (6.04 g, 10.90 mmol) in dimethylacetamide (40 mL), add 2-Bromo-5-chloro-3-methylpyridine (45 g, 218 mmol) and zinc cyanide (8.30 mL, 131 mmol).[1]
-
Heat the reaction mixture to 110 °C and maintain for 4 hours.[1]
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.[1]
-
Combine the organic phases and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography, eluting with a 0-60% ethyl acetate/hexane gradient, to yield 2-cyano-3-methyl-5-chloropyridine (25.4 g, 166 mmol, 76% yield).[1]
Method 2: Dehydration of 5-chloro-3-methylpicolinamide
This protocol outlines the synthesis of the target nitrile through the dehydration of the corresponding amide.
Materials:
-
5-chloro-3-methylpicolinamide
-
Phosphorus oxychloride
Procedure:
-
Reflux a mixture of 5-chloro-3-methylpicolinamide and phosphorus oxychloride.
-
Upon completion of the reaction, the desired this compound is obtained with a reported yield of 95%.
Synthetic Pathway Visualization
The logical workflows for both synthetic methods are illustrated below.
Caption: Comparative workflows for the synthesis of this compound.
Conclusion
Both the palladium-catalyzed cyanation and the dehydration of the corresponding amide offer viable routes to this compound. The choice of method will likely depend on the specific requirements of the researcher or organization. The dehydration method is notable for its high yield, though further investigation is needed to determine the precise reaction time and temperature to fully assess its efficiency against the faster, albeit lower-yielding, palladium-catalyzed alternative. This guide provides the foundational data to aid in this decision-making process.
References
A Comparative Guide to the Biological Activity of Pyridine- and Pyrimidine-Carbonitrile Derivatives
Disclaimer: Due to the limited availability of published research on the biological activities of compounds derived directly from 5-Chloro-3-methylpyridine-2-carbonitrile, this guide provides a comparative analysis of structurally related pyridine- and pyrimidine-carbonitrile derivatives. The presented data, protocols, and pathways are based on studies of these analogous compounds and serve as a representative guide for researchers, scientists, and drug development professionals.
This guide offers an objective comparison of the biological performance of various pyridine- and pyrimidine-carbonitrile derivatives, supported by experimental data from peer-reviewed literature. The focus is primarily on their anticancer and enzyme inhibitory activities.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the biological activities of selected pyrimidine-5-carbonitrile derivatives against various cancer cell lines and protein kinases. These tables are designed for easy comparison of the compounds' potency.
Table 1: In Vitro Anticancer Activity of Pyrimidine-5-Carbonitrile Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Source |
| 10b | HepG2 (Hepatocellular Carcinoma) | 3.56 | Erlotinib | 0.87 | [1][2] |
| A549 (Non-small cell lung cancer) | 5.85 | Erlotinib | 1.12 | [1][2] | |
| MCF-7 (Breast Cancer) | 7.68 | Erlotinib | 5.27 | [1][2] | |
| 11b | HCT-116 (Colorectal Carcinoma) | 3.37 | Erlotinib | Not specified | [3][4] |
| HepG-2 (Hepatocellular Carcinoma) | 3.04 | Erlotinib | Not specified | [3][4] | |
| MCF-7 (Breast Cancer) | 4.14 | Erlotinib | Not specified | [3][4] | |
| A549 (Non-small cell lung cancer) | 2.4 | Erlotinib | Not specified | [3][4] | |
| 11e | HCT-116 (Colon Cancer) | 1.14 | Sorafenib | Not specified | [5] |
| MCF-7 (Breast Cancer) | 1.54 | Sorafenib | Not specified | [5] | |
| SP2 | HT-29 (Colon Cancer) | 4.07 | Cabozantinib | 9.10 | [6] |
| COLO-205 (Colon Cancer) | 4.98 | Cabozantinib | 10.66 | [6] | |
| 7j, 9s, 13n | A549 (Lung Cancer) | 9.19 - 13.17 | Pazopanib | 21.18 | [7] |
| HepG2 (Hepatocellular Carcinoma) | 11.94 - 18.21 | Pazopanib | 36.66 | [7] |
Table 2: Enzyme Inhibitory Activity of Pyrimidine-5-Carbonitrile and Related Derivatives
| Compound ID | Target Enzyme | IC50 | Reference Compound | Reference Compound IC50 | Source |
| 10b | EGFR | 8.29 ± 0.04 nM | Erlotinib | 2.83 ± 0.05 nM | [1][2] |
| 11b | EGFRWT | 0.09 µM | Erlotinib | Not specified | [3][4] |
| EGFRT790M | 4.03 µM | Erlotinib | Not specified | [3][4] | |
| 11e | VEGFR-2 | 0.61 ± 0.01 µM | Sorafenib | 0.19 ± 0.15 µM | [5] |
| 12b | VEGFR-2 | 0.53 ± 0.07 µM | Sorafenib | 0.19 ± 0.15 µM | [5] |
| SP2 | VEGFR-2 | 6.82 µM | Cabozantinib | 0.045 µM | [6] |
| 7f | PI3Kδ | 6.99 ± 0.36 µM | Not specified | Not specified | [8] |
| PI3Kγ | 4.01 ± 0.55 µM | Not specified | Not specified | [8] | |
| AKT-1 | 3.36 ± 0.17 µM | Not specified | Not specified | [8] | |
| GDC-0980 | PI3Kα | 5 nM | Not specified | Not specified | [9] |
| PI3Kβ | 27 nM | Not specified | Not specified | [9] | |
| PI3Kδ | 7 nM | Not specified | Not specified | [9] | |
| PI3Kγ | 14 nM | Not specified | Not specified | [9] | |
| mTOR | 17 nM (Ki) | Not specified | Not specified | [9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are protocols for commonly cited assays in the evaluation of the biological activity of the discussed compounds.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[10] The concentration of the formazan, which is determined by measuring the absorbance, is directly proportional to the number of viable cells.[10]
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[11]
-
MTT Addition: Following treatment, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[11][12]
-
Formazan Solubilization: The culture medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.[11]
VEGFR-2 Kinase Assay
This in vitro assay measures the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[13][14]
Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the VEGFR-2 enzyme. The inhibitory effect of a test compound is determined by the reduction in substrate phosphorylation.[13]
Procedure:
-
Reaction Setup: A master mixture containing kinase buffer, ATP, and a suitable substrate (e.g., a biotinylated peptide) is prepared and added to the wells of a 96-well plate.[13][15]
-
Inhibitor Addition: The test compound at various concentrations is added to the appropriate wells. Control wells without the inhibitor are also included.
-
Enzyme Addition: The reaction is initiated by adding the recombinant VEGFR-2 enzyme to the wells.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 45 minutes) to allow the kinase reaction to proceed.[16]
-
Detection: A detection reagent, such as Kinase-Glo®, is added to measure the amount of ATP remaining or a phospho-specific antibody is used to detect the phosphorylated substrate.[15][16]
-
Signal Measurement: The resulting luminescent or colorimetric signal is measured using a microplate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the control, and the IC50 value is determined.
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for assessing anticancer activity and a key signaling pathway targeted by some of the discussed pyrimidine-carbonitrile derivatives.
Caption: Experimental workflow for in vitro cytotoxicity screening.
Caption: The PI3K/AKT signaling pathway and points of inhibition.
References
- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
- 13. benchchem.com [benchchem.com]
- 14. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 15. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Comparative Analysis of 5-Chloro-3-methylpyridine-2-carbonitrile Analogs in Kinase Inhibition: A Structure-Activity Relationship (SAR) Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Chloro-3-methylpyridine-2-carbonitrile analogs and related heterocyclic compounds as kinase inhibitors. The information is compiled from recent studies and is intended to guide researchers in the design and development of novel therapeutic agents.
I. Introduction to Pyridine-Based Kinase Inhibitors
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry due to their ability to form key interactions with biological targets.[1][2][3] The pyridine ring system is a common feature in many FDA-approved drugs and is known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4] Specifically, pyridine-based compounds have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[5][6]
The core structure of this compound presents several points for chemical modification to explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties. Analogs of this and similar structures, such as pyrimidine-5-carbonitriles, have shown promise as inhibitors of kinases like PIM-1, VEGFR-2, and Aurora kinases.[6][7][8]
II. Structure-Activity Relationship (SAR) Analysis
The biological activity of pyridine and pyrimidine-carbonitrile analogs is highly dependent on the nature and position of substituents on the heterocyclic core. The following table summarizes key SAR findings from studies on related compounds, which can be extrapolated to guide the design of novel this compound analogs.
Table 1: Comparative SAR Data of Pyridine and Pyrimidine-Carbonitrile Analogs as Kinase Inhibitors
| Core Scaffold | Substituent Modifications | Target Kinase(s) | Observed Activity (IC50/Kd) | Key SAR Insights | Reference(s) |
| Imidazo[4,5-b]pyridine | Substitution at the 6-position (e.g., with chlorine) and variation of the side chain at the 7-position. | Aurora Kinases, FLT3 | Kd = 7.5 nM (Aurora-A), 6.2 nM (FLT3) for compound 27e. | The 6-chloro substitution and a specific piperazinyl-benzyl moiety at the 7-position were crucial for potent dual inhibition. | [7] |
| Pyrimidine-5-carbonitrile | Introduction of benzylidene and hydrazone moieties with different linkers. | VEGFR-2 | IC50 = 0.53 µM and 0.61 µM for compounds 12b and 11e, respectively. | Specific hydrazone derivatives showed potent VEGFR-2 inhibition, suggesting the importance of this functional group for binding. | [8] |
| Pyridine-based 1,3,4-oxadiazole | S-alkylation and amination of the oxadiazole ring. | PIM-1 | IC50 = 14.3 nM for compound 12. | The introduction of a specific amine-containing side chain significantly enhanced PIM-1 inhibitory activity. | [9][10] |
| 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile | Variations in the spirocyclic moiety. | Src Kinase | IC50 = 0.9 µM for compound 3d. | The nature of the spirocyclic ring system was found to be a key determinant of non-ATP competitive Src inhibition. | [11] |
| Pyrazolopyridine | Methyl substitution at the C-3 position. | PIM-1, PIM-2, PIM-3 | IC50 = 0.2 µM (PIM-1), 0.8 µM (PIM-2), 0.3 µM (PIM-3) for Frag-2. | A simple methyl group addition at a specific position dramatically improved potency against the PIM kinase family. | [5] |
| Benzo[c][5][12]naphthyridine | 5-(3-chlorophenylamino) substitution and an 8-carboxylic acid group. | CK2 | Ki = 0.38 nM for CX-4945. | The combination of the chlorophenylamino group and the carboxylic acid was essential for high-affinity binding to the ATP pocket. | [13] |
III. Experimental Protocols
The following is a generalized protocol for an in vitro kinase assay, based on common methodologies cited in the literature.[12][14][15][16][17] This protocol can be adapted for specific kinases and test compounds.
In Vitro Kinase Assay Protocol
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and DTT).
-
Prepare a stock solution of the test compound (e.g., this compound analog) in 100% DMSO. Create a serial dilution of the inhibitor in the kinase buffer.
-
Prepare the recombinant kinase enzyme solution by diluting the stock enzyme in the Kinase Assay Buffer.
-
Prepare the substrate/ATP mixture in the Kinase Assay Buffer. The final ATP concentration should be at or near its Km for the specific kinase.
-
-
Assay Plate Setup (384-well format):
-
Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the appropriate wells of a white, opaque 384-well plate.
-
Add 2 µL of the diluted enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.
-
-
Kinase Reaction and Signal Detection:
-
Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.
-
After incubation, equilibrate the plate to room temperature.
-
Add 5 µL of a detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
IV. Visualizations
Diagram 1: General SAR Workflow
Caption: A typical workflow for structure-activity relationship studies.
Diagram 2: Representative Kinase Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Diagram 3: Experimental Workflow for Analog Evaluation
Caption: A streamlined workflow for the synthesis and evaluation of novel kinase inhibitors.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijnrd.org [ijnrd.org]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro kinase assay [protocols.io]
- 15. In vitro kinase assay [bio-protocol.org]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Chloro-3-methylpyridine-2-carbonitrile: A Step-by-Step Guide
For Immediate Reference: Treat 5-Chloro-3-methylpyridine-2-carbonitrile as a hazardous waste. Professional disposal is required. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and environmental compliance.
Immediate Safety and Handling Precautions
This compound is classified as a toxic substance. Acute toxicity has been identified for oral ingestion, dermal contact, and inhalation.[1] It is also known to cause skin and eye irritation.[1][2] Therefore, stringent safety measures must be in place before handling this compound.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent dermal absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or in case of insufficient ventilation. | To prevent inhalation of dust or vapors. |
Engineering Controls: Whenever possible, handle this compound within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable local, regional, and national hazardous waste regulations.[1] Improper disposal can lead to environmental contamination and legal repercussions.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
The container must be compatible with the chemical and properly labeled with "Hazardous Waste" and the chemical name.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Container Management:
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the full chemical name and any available Safety Data Sheet (SDS) information to the disposal company.
-
Follow their specific instructions for packaging and labeling for transport.
-
Never dispose of this compound down the drain or in regular trash. This compound's ecotoxicity has not been fully investigated, and its release into the environment must be avoided.
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using absorbent materials (e.g., vermiculite, sand, or earth).
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Ventilate the area.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of 5-Chloro-3-methylpyridine-2-carbonitrile: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 5-Chloro-3-methylpyridine-2-carbonitrile (CAS RN: 156072-84-3), a compound that requires careful management in a laboratory setting. Adherence to these procedural steps is critical for ensuring personal safety and maintaining a secure research environment.
Immediate Safety Protocols and Personal Protective Equipment (PPE)
Proper use of Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option.[2] |
| Body Protection | Laboratory Coat | Standard lab coat to be worn at all times. |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if working in a poorly ventilated area.[2] |
Hazard Identification and First Aid
Understanding the potential hazards of this compound is crucial for safe handling. The compound is classified with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Specific target organ toxicity — single exposure: May cause respiratory irritation.[2]
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][3] |
| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal minimizes risks and ensures a safe laboratory environment.
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1]
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Disposal:
-
Waste Container: Dispose of contents and container in accordance with local, state, and federal regulations.[4] Collect waste in a suitable, labeled container.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
